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  • Product: Phenol, 4-chloro-2-(1-methylpropyl)-
  • CAS: 52184-12-0

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Molecular Structure of Phenol, 4-chloro-2-(1-methylpropyl)-

A Technical Guide to Alkyl-Halophenol Design, Evaluation, and Mechanistic Profiling Executive Summary Phenol, 4-chloro-2-(1-methylpropyl)- (CAS 52184-12-0)[1], commonly known as 4-chloro-2-sec-butylphenol, is a highly sp...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Alkyl-Halophenol Design, Evaluation, and Mechanistic Profiling

Executive Summary

Phenol, 4-chloro-2-(1-methylpropyl)- (CAS 52184-12-0)[1], commonly known as 4-chloro-2-sec-butylphenol, is a highly specialized halogenated alkylphenol[2]. This compound represents a critical structural motif in the design of agricultural biocides, industrial preservatives, and pharmaceutical intermediates. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the molecule's physicochemical profile, explain the causality behind its structural efficacy, and provide self-validating experimental workflows for its laboratory evaluation.

Molecular Architecture and Conformational Dynamics

The molecular structure of 4-chloro-2-(1-methylpropyl)phenol dictates its chemical behavior, environmental fate, and biological efficacy. The strategic placement of functional groups on the phenolic core creates a highly tuned lipophilic protonophore.

  • Steric Shielding via the sec-Butyl Group: The sec-butyl group at the ortho position (C2) introduces significant steric bulk adjacent to the hydroxyl moiety. This steric hindrance restricts the rotational freedom of the hydroxyl group and physically shields it, modulating its ability to act as a hydrogen bond donor to aqueous solvents. Causality: This shielding effect drastically reduces aqueous solubility and drives the molecule's overall lipophilicity (LogP) upward, optimizing it for lipid bilayer permeation.

  • Electronic Modulation via the Chlorine Atom: The chlorine atom at the para position (C4) exerts a strong electron-withdrawing inductive effect (-I effect). Causality: This stabilizes the phenoxide anion formed upon deprotonation, effectively lowering the pKa of the hydroxyl group compared to an unsubstituted phenol. At physiological pH, this maintains a precise equilibrium between the unionized (membrane-permeable) and ionized (active protonophore) states.

Physicochemical Profiling

Quantitative physicochemical data is essential for predicting the pharmacokinetic and pharmacodynamic behavior of this compound. The following table summarizes its core metrics.

PropertyValue / Description
Chemical Name Phenol, 4-chloro-2-(1-methylpropyl)-
CAS Number 52184-12-0
Molecular Formula C10H13ClO
Molecular Weight 184.66 g/mol
LogP (Estimated) 3.8 – 4.2 (Highly Lipophilic)
pKa (Estimated) 9.2 – 9.5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Topological Polar Surface Area 20.2 Ų

Structure-Activity Relationship (SAR) & Mechanistic Insights

The biological activity of alkyl-halophenols is deeply rooted in Quantitative Structure-Activity Relationship (QSAR) principles, a framework famously pioneered by [3],[4].

The antimicrobial efficacy of 4-chloro-2-(1-methylpropyl)phenol is a direct mathematical function of its partition coefficient (LogP) and electronic parameters (Hammett constants). The sec-butyl group drives the LogP into the optimal range (~4.0) for partitioning into the phospholipid bilayers of bacterial cell membranes. Once intercalated within the hydrophobic core of the membrane, the compound disrupts lipid packing. The slightly acidic phenolic hydroxyl group acts as a protonophore, shuttling protons across the membrane and collapsing the proton motive force (PMF). This dual-action mechanism culminates in rapid protein denaturation and bacterial cell death.

Mechanism A 4-chloro-2-(1-methylpropyl)phenol (High LogP) B Partitioning into Bacterial Lipid Bilayer A->B Hydrophobic Interaction C Disruption of Membrane Integrity B->C Accumulation D Loss of Proton Motive Force & Ion Leakage C->D E Protein Denaturation & Enzyme Inhibition C->E F Bacterial Cell Death (Bactericidal Effect) D->F E->F

Caption: Mechanism of action for 4-chloro-2-(1-methylpropyl)phenol leading to bacterial cell death.

Experimental Workflows and Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, explaining not just how to perform the assay, but why specific parameters are chosen.

Protocol 1: Determination of Lipophilicity (LogP) via RP-HPLC

To accurately quantify the lipophilicity of 4-chloro-2-(1-methylpropyl)phenol, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is employed, strictly adhering to [5],[6].

  • Expertise & Causality: The traditional shake-flask method is highly prone to emulsion formation when testing highly lipophilic alkylphenols. RP-HPLC overcomes this by utilizing a C18 stationary phase that mimics the hydrophobic environment of biological membranes.

  • Self-Validation: The system validates itself through a calibration curve constructed from at least six reference compounds with known LogP values, ensuring the accuracy of the final interpolation.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (75:25 v/v). Degas thoroughly. (Reasoning: Isocratic elution prevents baseline drift and ensures highly reproducible retention times).

  • System Calibration: Inject a mixture of reference compounds (e.g., phenol, chlorobenzene, toluene) alongside an unretained marker (thiourea) to determine the column dead time ( t0​ ). Calculate the capacity factor ( k′ ) for each reference: k′=(tr​−t0​)/t0​ .

  • Sample Injection: Inject 10 µL of the 4-chloro-2-(1-methylpropyl)phenol solution. Record the retention time ( tr​ ) in duplicate.

  • Data Interpolation: Calculate the k′ for the test compound and interpolate its LogP from the linear regression plot of logk′ versus the known LogP of the reference compounds.

HPLC_Workflow S1 Sample Prep (Analyte + Refs) S2 RP-HPLC Injection (C18 Column) S1->S2 S3 Isocratic Elution (MeOH/Water) S2->S3 S4 Retention Time (tr) Measurement S3->S4 S5 Capacity Factor (k') Calculation S4->S5 S6 LogP Interpolation (Calibration Curve) S5->S6

Caption: Step-by-step RP-HPLC workflow for determining the LogP of lipophilic phenols (OECD TG 117).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

To evaluate the biocidal efficacy of the compound, a broth microdilution assay is conducted in accordance with [7],[8].

  • Expertise & Causality: Cation-adjusted Mueller-Hinton broth (CAMHB) is strictly mandated. Physiological concentrations of calcium and magnesium stabilize bacterial membranes; using unadjusted broth would yield artificially low MIC values, compromising the trustworthiness of the data.

  • Self-Validation: The inclusion of a standardized quality control strain (e.g., Staphylococcus aureus ATCC 29213) validates the assay's integrity and the broth's cation concentration.

Step-by-Step Methodology:

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB.

  • Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 4-chloro-2-(1-methylpropyl)phenol in CAMHB, spanning a concentration range of 0.5 to 256 µg/mL.

  • Inoculation & Incubation: Add exactly 50 µL of the diluted inoculum to each well (final volume 100 µL per well). Incubate the plate aerobically at 35±2°C for 16–20 hours.

  • Endpoint Determination: Visually inspect the wells. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity).

References

  • Title: QSAR: Hansch Analysis and Related Approaches Source: ResearchGate URL: [Link]

  • Title: OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method Source: Analytice URL: [Link]

  • Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

Sources

Exploratory

historical discovery and synthesis pathways for Phenol, 4-chloro-2-(1-methylpropyl)-

An In-depth Technical Guide to the Historical Discovery and Synthesis of Phenol, 4-chloro-2-(1-methylpropyl)- This guide provides a comprehensive technical overview of Phenol, 4-chloro-2-(1-methylpropyl)-, a significant,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Historical Discovery and Synthesis of Phenol, 4-chloro-2-(1-methylpropyl)-

This guide provides a comprehensive technical overview of Phenol, 4-chloro-2-(1-methylpropyl)-, a significant, albeit niche, substituted phenol. We will explore its likely historical context of discovery through the lens of foundational organic reactions and detail the primary synthetic pathways, offering insights into the mechanistic underpinnings and practical experimental protocols. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction to Phenol, 4-chloro-2-(1-methylpropyl)-

Phenol, 4-chloro-2-(1-methylpropyl)-, with the CAS Number 52184-12-0, is an aromatic organic compound with the molecular formula C₁₀H₁₃ClO.[1][2] Its structure features a phenol backbone substituted with a chlorine atom at the para-position (position 4) and a sec-butyl group at the ortho-position (position 2) relative to the hydroxyl group. This specific arrangement of substituents imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules, including potential applications in the development of agrochemicals and pharmaceutical agents. The presence of both an activating hydroxyl group and a deactivating but ortho,para-directing chlorine atom, along with a sterically hindering sec-butyl group, presents interesting challenges and opportunities in its synthesis and subsequent reactions.

Historical Context and Discovery

While a singular, celebrated moment of discovery for Phenol, 4-chloro-2-(1-methylpropyl)- is not prominently documented in historical chemical literature, its synthesis and existence are a direct consequence of the development of fundamental organic reactions in the late 19th and early 20th centuries. The discovery of phenol itself from coal tar in the 1800s propelled the field of organic chemical engineering, providing a readily available feedstock for a vast array of new compounds.[3]

The most probable intellectual lineage for the synthesis of this compound stems from the groundbreaking work of Charles Friedel and James Crafts in 1877.[4][5] Their development of the Friedel-Crafts reactions, specifically Friedel-Crafts alkylation, provided a robust method for attaching alkyl substituents to aromatic rings.[4][6] This reaction, which proceeds via electrophilic aromatic substitution, became a cornerstone of synthetic organic chemistry.[4][7] It is highly probable that Phenol, 4-chloro-2-(1-methylpropyl)- was first synthesized in a laboratory exploring the scope and limitations of the Friedel-Crafts alkylation of substituted phenols.

The logic follows a clear path: with the industrial availability of phenol and the subsequent development of methods for its halogenation, 4-chlorophenol became a common starting material. The exploration of its further functionalization via Friedel-Crafts alkylation would have been a natural progression for synthetic chemists of the era.

Core Synthetic Pathways

There are two primary and logically sound synthetic routes to Phenol, 4-chloro-2-(1-methylpropyl)-. The choice between these pathways often depends on the availability of starting materials and the desired isomeric purity of the final product.

  • Pathway 1: Friedel-Crafts Alkylation of 4-Chlorophenol

  • Pathway 2: Electrophilic Chlorination of 2-(1-methylpropyl)phenol

Pathway 1: Friedel-Crafts Alkylation of 4-Chlorophenol

This is the most direct and likely the most industrially relevant method for the synthesis of Phenol, 4-chloro-2-(1-methylpropyl)-. The reaction involves the electrophilic substitution of a sec-butyl group onto the aromatic ring of 4-chlorophenol.

Reaction Principle:

The Friedel-Crafts alkylation proceeds by generating a carbocation electrophile from an alkylating agent, which then attacks the electron-rich aromatic ring.[7][8] In this case, the hydroxyl group of 4-chlorophenol is a strong activating group, directing the incoming electrophile to the ortho and para positions. Since the para position is already occupied by a chlorine atom, the alkylation predominantly occurs at the ortho position. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to generate the sec-butyl carbocation from an appropriate precursor, such as 2-chlorobutane or a butene isomer.[4][5]

Experimental Protocol:

  • Materials:

    • 4-Chlorophenol

    • 2-Chlorobutane (or 1-butene/2-butene gas)

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)

    • Hydrochloric acid (for workup)

    • Sodium bicarbonate solution (for neutralization)

    • Anhydrous magnesium sulfate (for drying)

  • Step-by-Step Methodology:

    • A reaction flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous aluminum chloride and the anhydrous solvent under an inert atmosphere (e.g., nitrogen).

    • The flask is cooled in an ice bath, and 4-chlorophenol, dissolved in the same solvent, is added dropwise with stirring.

    • 2-Chlorobutane is then added dropwise to the reaction mixture. The temperature should be maintained at 0-5 °C during the addition.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

    • The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with the solvent.

    • The combined organic layers are washed with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude product can be purified by vacuum distillation or column chromatography.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is highly reactive with water. The presence of moisture would deactivate the catalyst and inhibit the reaction.

  • Low Temperature: The initial stages of the reaction are carried out at low temperatures to control the exothermicity of the reaction and to minimize the formation of side products.

  • Aqueous Workup with Acid: The addition of ice and hydrochloric acid hydrolyzes the aluminum complexes formed during the reaction and separates the catalyst from the product.

  • Neutralization: The wash with sodium bicarbonate solution removes any remaining acidic impurities.

Data Presentation:

ParameterValue
Molecular FormulaC₁₀H₁₃ClO
Molecular Weight184.66 g/mol [2]
AppearanceExpected to be a liquid or low-melting solid
Boiling PointEstimated to be in the range of 230-250 °C
SolubilityInsoluble in water, soluble in organic solvents

Mandatory Visualization:

Friedel_Crafts_Alkylation 4-Chlorophenol 4-Chlorophenol Intermediate_Complex Carbocation Formation 4-Chlorophenol->Intermediate_Complex sec-Butyl_Chloride CH3CH(Cl)CH2CH3 AlCl3 AlCl3 (Catalyst) sec-Butyl_Chloride->AlCl3 AlCl3->Intermediate_Complex Product Phenol, 4-chloro-2-(1-methylpropyl)- Intermediate_Complex->Product

Caption: Friedel-Crafts alkylation of 4-chlorophenol.

Pathway 2: Electrophilic Chlorination of 2-(1-methylpropyl)phenol

An alternative route to the target compound is the direct chlorination of 2-(1-methylpropyl)phenol (also known as o-sec-butylphenol). This pathway is viable if the starting material, o-sec-butylphenol, is readily available.

Reaction Principle:

This reaction is another example of electrophilic aromatic substitution. The hydroxyl group of o-sec-butylphenol is a powerful activating group that directs the incoming electrophile (in this case, a chloronium ion or its equivalent) to the ortho and para positions. The sec-butyl group at the ortho position provides some steric hindrance, which can influence the regioselectivity of the chlorination. However, the para position is sterically more accessible and electronically activated, making it the primary site of chlorination.

Experimental Protocol:

  • Materials:

    • 2-(1-methylpropyl)phenol (o-sec-butylphenol)

    • Chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), chlorine gas)

    • Solvent (e.g., dichloromethane, chloroform)

    • Sodium hydroxide solution (for workup)

    • Anhydrous sodium sulfate (for drying)

  • Step-by-Step Methodology:

    • Dissolve 2-(1-methylpropyl)phenol in a suitable solvent in a reaction flask equipped with a stirrer and a dropping funnel.

    • Cool the solution in an ice bath.

    • Slowly add the chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred solution. The reaction is often exothermic and the temperature should be controlled.

    • After the addition is complete, allow the reaction to proceed at room temperature for a few hours, monitoring its progress by TLC or GC.

    • Once the reaction is complete, carefully quench it by adding water.

    • Separate the organic layer and wash it with a dilute sodium hydroxide solution to remove any unreacted starting material and acidic byproducts.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude product by vacuum distillation or column chromatography.

Causality Behind Experimental Choices:

  • Choice of Chlorinating Agent: Sulfuryl chloride is often preferred over chlorine gas in a laboratory setting as it is a liquid and easier to handle.

  • Controlled Addition: The slow, cooled addition of the chlorinating agent is crucial to manage the reaction's exothermicity and prevent over-chlorination or the formation of other side products.

  • Alkaline Wash: The sodium hydroxide wash is effective in removing the acidic starting phenol and any acidic byproducts, simplifying the purification process.

Mandatory Visualization:

Electrophilic_Chlorination o-sec-Butylphenol o-sec-Butylphenol Electrophilic_Attack Electrophilic Aromatic Substitution o-sec-Butylphenol->Electrophilic_Attack Chlorinating_Agent SO2Cl2 Chlorinating_Agent->Electrophilic_Attack Product Phenol, 4-chloro-2-(1-methylpropyl)- Electrophilic_Attack->Product

Caption: Electrophilic chlorination of o-sec-butylphenol.

Trustworthiness and Self-Validating Systems

The protocols described above are based on well-established and extensively documented chemical transformations. The trustworthiness of these synthetic routes is validated by the following principles:

  • Spectroscopic Analysis: The identity and purity of the final product, Phenol, 4-chloro-2-(1-methylpropyl)-, must be confirmed using standard analytical techniques. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectral data would provide a unique fingerprint for the target molecule, confirming the success of the synthesis.

  • Chromatographic Monitoring: The progress of the reactions can be closely monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This allows for the determination of the optimal reaction time and conditions, ensuring the complete consumption of starting materials and maximizing the yield of the desired product.

  • Reproducibility: The described protocols utilize common reagents and standard laboratory techniques, ensuring that the synthesis can be reliably reproduced by other researchers.

Conclusion

Phenol, 4-chloro-2-(1-methylpropyl)- is a compound born from the foundational principles of organic synthesis. While its specific discovery may not be a landmark event, its synthesis is a testament to the power and predictability of reactions like the Friedel-Crafts alkylation and electrophilic aromatic substitution. The detailed pathways and protocols provided in this guide offer a robust framework for the laboratory-scale synthesis of this valuable chemical intermediate. The application of modern analytical techniques is paramount in ensuring the integrity and purity of the final product, a cornerstone of scientific rigor in chemical research and development.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • LookChem. Cas 52184-12-0, Phenol, 4-chloro-2-(1-methylpropyl)-. [Link]

  • Chemistry Steps. Friedel-Crafts Alkylation. [Link]

  • Appchem. Phenol, 4-chloro-2-(1-methylpropyl)- | 52184-12-0. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Sinochem Nanjing Corporation. Why is it said that the discovery of phenol propelled the development of modern organic chemical engineering?. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for the Quantification of Phenol, 4-chloro-2-(1-methylpropyl)-

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Compound Synonyms: 4-chloro-2-sec-butylphenol; 2-sec-butyl-4-chlorophenol (CAS: 52184-12-0) Introduction & Physicochemical Profiling P...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Compound Synonyms: 4-chloro-2-sec-butylphenol; 2-sec-butyl-4-chlorophenol (CAS: 52184-12-0)

Introduction & Physicochemical Profiling

Phenol, 4-chloro-2-(1-methylpropyl)- is a substituted chlorophenol derivative characterized by a weakly acidic phenolic hydroxyl group and highly hydrophobic substituents (a chlorine atom and a sec-butyl group). Chlorophenols and their derivatives are frequently monitored as critical industrial intermediates and priority environmental pollutants due to their persistence and toxicity .

To develop a robust High-Performance Liquid Chromatography (HPLC) method, we must first analyze the analyte's physicochemical profile:

  • pKa: ~9.5 (Weakly acidic due to the electron-withdrawing para-chloro group).

  • LogP: ~3.8 (Highly lipophilic).

  • UV Maxima: ~225 nm and ~280 nm.

These intrinsic properties dictate every aspect of the chromatographic method, from stationary phase selection to mobile phase buffering.

Method Development Rationale

As a Senior Application Scientist, method development is not a process of trial and error, but a logical deduction based on molecular causality.

Stationary Phase Dynamics

Given the high LogP (~3.8), the molecule is highly hydrophobic. A standard C18 (Octadecylsilane) reversed-phase column is the optimal choice. The long hydrocarbon chains provide sufficient hydrophobic interaction to retain the sec-butyl and chloro-aromatic moieties, ensuring the analyte does not elute in the void volume.

Mobile Phase & pH Control (The Critical Variable)

The most common mode of failure in chlorophenol quantification is peak tailing. Residual silanol groups (Si-OH) on the silica-based stationary phase can undergo secondary ion-exchange interactions with the analyte. Because the pKa of our compound is ~9.5, operating at a neutral pH causes partial ionization, leading to band broadening and severe tailing .

Causality-Driven Solution: We must suppress the ionization of both the analyte and the residual silanols. By adjusting the mobile phase pH to ~2.1 using 0.1% Phosphoric Acid , we ensure the phenolic hydroxyl group remains >99.9% protonated (unionized).

For the organic modifier, Acetonitrile (ACN) is selected over methanol. ACN provides superior elution strength for halogenated aromatics, lower system backpressure, and sharper peak shapes due to its lower viscosity and unique dipole moment .

Detector Optimization

While the analyte absorbs strongly at 225 nm, monitoring at 280 nm is strategically chosen. At 280 nm, background noise from mobile phase solvents and complex sample matrices (e.g., biological fluids or wastewater) is significantly reduced, yielding a superior Signal-to-Noise (S/N) ratio.

Workflow Visualization

HPLC_Method_Dev A Physicochemical Profiling Analyte: 4-chloro-2-sec-butylphenol pKa ~9.5 | LogP ~3.8 B Stationary Phase Selection C18 (Octadecylsilane) Column High Hydrophobic Retention A->B Hydrophobicity C Mobile Phase Optimization 0.1% H3PO4 (pH ~2.1) / Acetonitrile Suppresses Ionization A->C pKa dictates pH D Sample Preparation Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction B->D Matrix Cleanup C->D E Method Validation System Suitability, LOD/LOQ, Linearity & Recovery D->E Execution

Fig 1. Logical workflow for HPLC method development of 4-chloro-2-sec-butylphenol.

Experimental Protocols

This protocol is designed as a self-validating system. System suitability checks are embedded to ensure the instrument is performing optimally before any sample is quantified.

Reagents & Materials
  • Analyte Standard: Phenol, 4-chloro-2-(1-methylpropyl)- (Purity ≥ 99.0%).

  • Solvents: HPLC-Grade Acetonitrile, Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: 85% Orthophosphoric acid (AR grade).

  • Consumables: 0.22 µm PTFE syringe filters, C18 SPE cartridges (500 mg/3 mL).

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of 85% phosphoric acid to 1000 mL of ultrapure water. Mix thoroughly and filter through a 0.22 µm membrane. Degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Use 100% HPLC-grade Acetonitrile. Degas prior to use.

Step 2: Standard Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of Acetonitrile, then make up to the mark with Acetonitrile.

  • Working Standards: Dilute the stock solution using the initial mobile phase (60% ACN : 40% Water) to create a 5-point calibration curve ranging from 0.5 µg/mL to 50.0 µg/mL.

Step 3: Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Pass 5 mL of Acetonitrile followed by 5 mL of Ultrapure Water through the C18 SPE cartridge.

  • Loading: Load 10 mL of the aqueous sample at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% Acetonitrile in water to remove polar interferences.

  • Elution: Elute the target analyte with 2 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 4: Sequence Execution & Self-Validation

  • Purge the HPLC system and equilibrate the column for 30 minutes until a stable baseline is achieved.

  • Inject a Blank (Mobile Phase) to confirm the absence of ghost peaks.

  • Inject the System Suitability Standard (10 µg/mL) in 5 replicates. Proceed only if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.

  • Inject calibration standards followed by unknown samples.

Optimized Conditions & Validation Data

Table 1: Optimized Chromatographic Conditions
ParameterSpecification
Column Reversed-Phase C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic (40% A : 60% B)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength UV at 280 nm
Run Time 10.0 minutes
Table 2: System Suitability & Method Validation Parameters
Validation ParameterAcceptance CriteriaTypical Result
Retention Time (tR) Consistent across runs~5.8 min
Theoretical Plates (N) > 5000> 8500
Tailing Factor (Tf) ≤ 1.51.12
Linearity (R²) ≥ 0.9990.9998
LOD (S/N = 3) Matrix dependent0.05 µg/mL
LOQ (S/N = 10) Matrix dependent0.15 µg/mL
Precision (%RSD, n=5) ≤ 2.0%0.8%
Recovery (Spiked Samples) 90.0% - 110.0%98.5% - 102.1%

References

  • Wang, L., Zhu, H., Ma, C., & Yan, Y. (2012). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 25(4), 2129-2134. URL:[Link]

  • Gorantla Nagamallika, et al. (2018). P-Chlorophenol, Chlorphenesin, RP-HPLC and Residual p-Chlorophenol. Journal of Global Trends in Pharmaceutical Sciences, 9(2), 5622-5633. URL: [Link]

Application

extraction protocols for Phenol, 4-chloro-2-(1-methylpropyl)- from environmental matrices

An Application Guide: High-Efficiency Extraction Protocols for Phenol, 4-chloro-2-(1-methylpropyl)- from Environmental Matrices Introduction Phenol, 4-chloro-2-(1-methylpropyl)- (CAS 52184-12-0), a substituted chlorophen...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide: High-Efficiency Extraction Protocols for Phenol, 4-chloro-2-(1-methylpropyl)- from Environmental Matrices

Introduction

Phenol, 4-chloro-2-(1-methylpropyl)- (CAS 52184-12-0), a substituted chlorophenolic compound, represents a class of chemicals that can enter the environment through various industrial and agricultural pathways. Chlorophenols are recognized for their potential toxicity and persistence, making their detection and quantification in environmental matrices such as water and soil a critical task for ensuring environmental quality and human health.[1][2] The structural complexity and chemical properties of these compounds necessitate robust, validated, and highly efficient extraction protocols prior to instrumental analysis.

This document, intended for researchers and analytical scientists, provides a comprehensive guide to the extraction of Phenol, 4-chloro-2-(1-methylpropyl)- from water and soil/sediment samples. While specific literature on this exact isomer is limited, the protocols herein are built upon well-established and validated methodologies for the broader class of chlorophenols, such as those outlined by the U.S. Environmental Protection Agency (EPA).[3][4][5] The underlying principles of these methods are directly applicable due to the shared chemical characteristics of substituted phenols. We will detail two primary extraction techniques: Solid-Phase Extraction (SPE) for aqueous matrices and Liquid-Solid Extraction for soil and sediment, followed by a discussion of essential quality control measures to ensure data integrity and trustworthiness.

Physicochemical Properties of the Analyte

Understanding the analyte's properties is fundamental to designing an effective extraction strategy. The acidity of the phenolic hydroxyl group (pKa) and its octanol-water partition coefficient (log Kow) dictate the optimal pH for extraction and the choice of solvents.

PropertyValueSource
Chemical Formula C₁₀H₁₃ClO[6]
Molecular Weight 184.67 g/mol [6]
CAS Number 52184-12-0[6]
pKa ~9-10 (Estimated)General chlorophenol chemistry[7]
log Kow > 2.7 (Estimated)Based on similar structures[7]

The key takeaway is that at a pH below its pKa, the molecule will be in its neutral, protonated form, which is less water-soluble and more readily extracted from the aqueous phase into an organic solvent or adsorbed onto a nonpolar sorbent. Therefore, sample acidification is a critical first step in nearly all extraction protocols for phenolic compounds from water.[4][8]

Part 1: Extraction from Aqueous Matrices

For water samples (e.g., groundwater, surface water, wastewater), Solid-Phase Extraction (SPE) is the preferred method due to its high enrichment factors, reduced solvent consumption, and potential for automation compared to traditional Liquid-Liquid Extraction (LLE).[1][3][9]

Principle of Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used to isolate analytes from a liquid sample by partitioning them between a solid sorbent and the liquid phase. For chlorophenols, a reversed-phase mechanism is typically employed. The water sample is acidified to ensure the analyte is in its neutral form, making it more hydrophobic. When passed through a nonpolar SPE cartridge (e.g., polystyrene-divinylbenzene), the analyte adsorbs to the sorbent. Interferences are washed away with a polar solvent (water), and the analyte is then eluted with a small volume of a nonpolar organic solvent.[8][10]

Workflow for Solid-Phase Extraction of Water Samples

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction sample_node sample_node process_node process_node qc_node qc_node final_node final_node A 1. Collect 1L Water Sample B 2. Acidify to pH < 2 with H₂SO₄ A->B C 3. Spike Surrogate/Internal Standards B->C D 4. Condition Cartridge (DCM, Methanol, Acidified Water) C->D E 5. Load Sample (10-20 mL/min) D->E F 6. Wash Cartridge (Acidified Water) E->F G 7. Dry Cartridge (Nitrogen Gas) F->G H 8. Elute Analyte (Dichloromethane) G->H I 9. Dry Eluate (Na₂SO₄) H->I J 10. Concentrate to 1 mL I->J K 11. Analyze via GC-MS or LC-MS/MS J->K

Caption: Automated workflow for SPE based on U.S. EPA Method 528.

Detailed Protocol: Solid-Phase Extraction (SPE)

This protocol is adapted from U.S. EPA Method 528 for the analysis of phenols in water.[3][4]

1. Materials and Reagents:

  • Solid-Phase Extraction Cartridges: Polystyrene-divinylbenzene (PS-DVB) or C18, 500 mg.[10]

  • Solvents: Dichloromethane (DCM), Methanol (MeOH) - all HPLC or pesticide grade.

  • Reagents: Concentrated Sulfuric Acid (H₂SO₄), Sodium Sulfate (anhydrous), Sodium Sulfite.

  • Glassware: 1 L amber glass bottles, graduated cylinders, concentration tubes.

  • Equipment: SPE vacuum manifold or automated SPE system, nitrogen evaporator.

2. Sample Collection and Preservation:

  • Collect samples in 1 L amber glass bottles. If residual chlorine is present, add ~80 mg of sodium sulfite to dechlorinate.

  • Preserve the sample by acidifying to pH < 2 with concentrated H₂SO₄.

  • Store samples at 4°C and extract within 7 days of collection.[5]

3. Extraction Procedure:

  • Cartridge Conditioning: Sequentially rinse the SPE cartridge with 5 mL of DCM, 5 mL of MeOH, and finally 10 mL of acidified reagent water (pH < 2). Do not allow the cartridge to go dry after this step.[3]

  • Sample Loading: Load the entire 1 L water sample onto the cartridge at a flow rate of 10-20 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 10 mL of reagent water to remove polar interferences.

  • Cartridge Drying: Dry the cartridge thoroughly by drawing nitrogen or air through it for at least 15-20 minutes. This step is critical to remove residual water before elution with an organic solvent.

  • Analyte Elution: Elute the trapped analytes by passing 2-3 aliquots of 5 mL of DCM through the cartridge. Allow the solvent to soak the sorbent for a few minutes with each aliquot to ensure complete desorption.

  • Drying and Concentration: Pass the collected eluate through a small column of anhydrous sodium sulfate to remove any remaining water. Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.

  • Analysis: The extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For GC-MS, a derivatization step (e.g., acetylation with acetic anhydride) is often required to improve the chromatographic properties of phenolic compounds.[5]

Part 2: Extraction from Soil & Sediment Matrices

For solid matrices, the goal is to efficiently transfer the analyte from the solid particles into a liquid solvent. Techniques like Accelerated Solvent Extraction (ASE) or traditional Soxhlet are commonly used, followed by a cleanup step.[2][11]

Principle of Liquid-Solid Extraction

This process relies on the partitioning of the analyte between the solid matrix and an organic solvent. The choice of solvent is critical and is based on the analyte's polarity. A mixture of polar and nonpolar solvents (e.g., acetone/hexane) is often used to disrupt analyte-matrix interactions and solubilize the compound.[12] Elevated temperature and pressure, as used in ASE, can significantly increase extraction efficiency and reduce solvent usage and time.[2]

Workflow for Extraction of Soil/Sediment Samples

Soil_Workflow sample_node sample_node process_node process_node qc_node qc_node final_node final_node A 1. Homogenize 10-30g Soil Sample B 2. Mix with Drying Agent (Na₂SO₄) A->B C 3. Spike Surrogate/Internal Standards B->C D 4. Liquid-Solid Extraction (e.g., ASE with Acetone/Hexane) C->D E 5. Concentrate Extract D->E F 6. Cleanup (Optional) (e.g., SPE or GPC) E->F G 7. Solvent Exchange & Final Concentration F->G H 8. Analyze via GC-MS or LC-MS/MS G->H

Caption: General workflow for extraction from solid environmental matrices.

Detailed Protocol: Accelerated Solvent Extraction (ASE)

This protocol is based on general principles for extracting semi-volatile organic compounds from solid matrices.[2][11]

1. Materials and Reagents:

  • Solvents: Acetone, Hexane, Dichloromethane (all pesticide grade).

  • Reagents: Anhydrous Sodium Sulfate (granular), Ottawa Sand.

  • Equipment: Accelerated Solvent Extractor (ASE) system, extraction cells, collection vials, nitrogen evaporator.

2. Sample Preparation:

  • Homogenize the soil/sediment sample to ensure uniformity.

  • Weigh 10-20 g of the sample and mix it thoroughly with an equal amount of anhydrous sodium sulfate to remove moisture.

  • Place the mixture into an ASE extraction cell. Spike with surrogate standards.

3. Extraction Procedure:

  • Instrument Setup: Set the ASE parameters. Typical conditions for phenolic compounds are:

    • Solvent: Acetone:Hexane (1:1, v/v)[12]

    • Temperature: 100-125 °C[2]

    • Pressure: 1500 psi

    • Static Time: 5-10 min

    • Cycles: 2-3

  • Extraction: Place the cell in the ASE system and begin the automated extraction process. The system will fill the cell with solvent, heat and pressurize it for the static period, and then transfer the extract to a collection vial. This is repeated for the specified number of cycles.

  • Concentration and Cleanup:

    • Combine the extracts from all cycles.

    • Concentrate the extract to approximately 1-2 mL using a nitrogen evaporator.

    • If the sample matrix is complex (e.g., high in organic matter), a cleanup step using SPE (e.g., Florisil or silica gel) may be necessary to remove interferences.

  • Final Volume Adjustment: Adjust the final extract volume to 1.0 mL with an appropriate solvent for the intended analysis (e.g., hexane or DCM for GC-MS).

  • Analysis: The extract is ready for instrumental analysis. As with water extracts, derivatization is recommended prior to GC-MS analysis.

Quality Control & Method Performance

To ensure the trustworthiness of the analytical data, a robust quality control (QC) system is mandatory.[11]

  • Method Blank: An analyte-free matrix (e.g., reagent water or clean sand) is extracted and analyzed alongside the samples to check for contamination from reagents or equipment.

  • Laboratory Control Sample (LCS): A clean matrix is spiked with a known concentration of the analyte and carried through the entire procedure. The recovery of the analyte is used to assess the method's accuracy.

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): A portion of a real sample is spiked with a known amount of the analyte and analyzed in duplicate. This helps to evaluate the effect of the sample matrix on the extraction efficiency and precision.

  • Surrogate Standards: These are compounds chemically similar to the analyte but not expected to be in the sample. They are added to every sample before extraction to monitor the performance of the method on a sample-by-sample basis.

Typical Performance Criteria

The following table provides typical acceptance criteria for QC samples based on established environmental methods.

QC ParameterAcceptance CriteriaRationale
Method Blank Below Limit of Detection (LOD)Ensures no systematic contamination
LCS Recovery 70 - 130%Measures accuracy of the method
MS/MSD Recovery 60 - 140% (Matrix Dependent)Measures accuracy in a specific matrix
Relative Percent Difference (RPD) for Duplicates < 20-30%Measures precision of the method
Surrogate Recovery 60 - 140%Measures extraction efficiency per sample

Acceptance criteria can vary based on regulatory requirements and laboratory-specific control limits.[4]

References

  • Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis. PubMed. [Link]

  • Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis. ResearchGate. [Link]

  • Determination of chlorophenols by solid-phase microextraction and liquid chromatography with electrochemical detection. PubMed. [Link]

  • Development of a Paper-Based Disposal Thin-Film Solid-Phase Microextraction Tool for the Quantification of Environmentally Hazardous 4-Chlorophenol in Water. ACS Omega. [Link]

  • Sample preparation and preconcentration for determination of chlorophenols in water and sediment samples. TSI Journals. [Link]

  • Extraction Techniques of Phenolic Compounds from Plants. IntechOpen. [Link]

  • Determination of Chlorophenols in Water According to U.S. EPA Method 528. American Laboratory. [Link]

  • Method 1653: Chlorinated Phenolics in Wastewater by In Situ Acetylation and GC/MS. U.S. Environmental Protection Agency. [Link]

  • Extraction of phenolic compounds: A review. PMC - NIH. [Link]

  • Chlorophenols in environment: Recent updates on pretreatment and analysis methods. ScienceDirect. [Link]

  • Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. ResearchGate. [Link]

  • Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction. ACS Publications. [Link]

  • Cas 52184-12-0, Phenol, 4-chloro-2-(1-methylpropyl)-. LookChem. [Link]

  • Determination of Available Phenolic Compounds in Soils by Liquid Chromatography with Solid-Phase Extraction. Journal of AOAC INTERNATIONAL. [Link]

  • Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. ResearchGate. [Link]

  • 4-Chloro-2-methylphenol. PubChem. [Link]

  • 4-Chloro-2-phenylphenol. PubChem. [Link]

  • Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]

  • Highly efficient extraction of phenolic compounds by use of magnetic room temperature ionic liquids for environmental remediation. LSU Scholarly Repository. [Link]

  • Advanced Analytical Approaches for Phenolic Compounds in Groundwater: A PRISMA Systematic Review. MDPI. [Link]

  • Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. Ecoxtract. [Link]

  • Analytical methods for determining environmental contaminants of concern in water and wastewater. PMC - NIH. [Link]

  • Chlorinated and Non-Chlorinated Phenols in Soil. British Columbia Ministry of Environment. [Link]

  • Research progress on pretreatment techniques for alkylphenols in environmental water. Journal of Environmental Science and Technology. [Link]

  • Phenol, 4-chloro-2-methyl-. NIST WebBook. [Link]

  • Matrix cleanup assisted extraction of phenolic pollutants from diverse wastewaters using a magnetic core shell adsorbent. PMC - NIH. [Link]

  • 4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5. OECD Existing Chemicals Database. [Link]

  • Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. ResearchGate. [Link]

  • Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. MDPI. [Link]

Sources

Method

Application Notes and Protocols for Phenol, 4-chloro-2-(1-methylpropyl)- in Organic Synthesis

Prepared by: Gemini, Senior Application Scientist Introduction Phenol, 4-chloro-2-(1-methylpropyl)-, also known as 4-chloro-2-sec-butylphenol, is a substituted phenolic compound with significant potential as a versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Phenol, 4-chloro-2-(1-methylpropyl)-, also known as 4-chloro-2-sec-butylphenol, is a substituted phenolic compound with significant potential as a versatile precursor in the synthesis of complex organic molecules.[1] Its chemical structure, featuring a reactive hydroxyl group, a sterically hindering sec-butyl group, and a deactivating chloro substituent, presents a unique landscape for regioselective functionalization. This guide provides an in-depth analysis of its reactivity and detailed protocols for its application in key synthetic transformations. The strategic manipulation of this precursor is particularly relevant for researchers, scientists, and drug development professionals in the agrochemical and pharmaceutical industries, where chlorinated aromatic scaffolds are integral to the design of new active compounds.[2][3][4]

Section 1: Physicochemical Properties and Reactivity Analysis

A thorough understanding of the molecule's electronic and steric properties is fundamental to predicting its behavior in chemical reactions and designing successful synthetic strategies.

Compound Specifications
PropertyValueSource
CAS Number 52184-12-0[1]
Molecular Formula C₁₀H₁₃ClO[1]
Molecular Weight 184.66 g/mol [1]
Appearance Typically a solid or liquidN/A
SMILES CC(c1cc(Cl)ccc1O)CC[1]
Analysis of Substituent Effects

The synthetic utility of 4-chloro-2-sec-butylphenol is governed by the interplay of its three key substituents on the aromatic ring. The outcome of electrophilic aromatic substitution (EAS), a primary pathway for its functionalization, is determined by the cumulative directing and activating/deactivating effects of these groups.[5]

  • Hydroxyl (-OH) Group: As a powerful activating group, the hydroxyl substituent donates electron density to the aromatic ring via a strong resonance effect (+R). This significantly increases the ring's nucleophilicity, making it highly susceptible to electrophilic attack. It is a potent ortho, para-director.[5][6]

  • sec-Butyl (-CH(CH₃)CH₂CH₃) Group: This alkyl group is a weak activating group through an inductive effect (+I) and hyperconjugation. It also acts as an ortho, para-director.[5] Its significant steric bulk ortho to the hydroxyl group influences the accessibility of adjacent positions.

  • Chloro (-Cl) Group: Halogens are a unique class of substituents. While they are deactivating due to their electron-withdrawing inductive effect (-I), they are ortho, para-directing because of a competing, albeit weaker, electron-donating resonance effect (+R).[6]

Integrated Reactivity: The dominant activating and directing influence comes from the hydroxyl group. This makes the positions ortho and para to it the most electron-rich and likely sites for substitution. Given that the para position (C4) is blocked by the chlorine atom and one ortho position (C2) is blocked by the sec-butyl group, the C6 position becomes the primary site for electrophilic attack.

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Section 2: Synthetic Applications & Protocols

The unique structure of 4-chloro-2-sec-butylphenol allows for its use in several key synthetic transformations.

O-Alkylation for the Synthesis of Aryl Ethers

Application Note: The phenolic hydroxyl group is readily alkylated to form aryl ethers. This transformation is of paramount importance in the agrochemical industry for the synthesis of phenoxy herbicides, such as analogs of MCPA (4-chloro-2-methylphenoxy acetic acid).[7][8] By reacting 4-chloro-2-sec-butylphenol with various alkyl halides, a library of potential herbicidal or pharmacologically active compounds can be generated. The Williamson ether synthesis, using a mild base like potassium carbonate, is a robust method for this conversion, often avoiding the need for stronger, more hazardous bases.[9] Modern copper-catalyzed methods also offer an alternative for efficient O-alkylation.[10]

G start Phenol, 4-chloro-2-(1-methylpropyl)- product1 Intermediate: Phenoxyacetic Acid Ester start->product1 O-Alkylation reagent1 Reagent: α-haloester (e.g., ethyl chloroacetate) reagent1->product1 conditions1 Conditions: K₂CO₃, Acetone, Reflux conditions1->product1 product2 Final Product: Phenoxyalkanoic Acid Herbicide Analog product1->product2 Saponification reagent2 Reagent: Aqueous NaOH reagent2->product2 conditions2 Conditions: Hydrolysis conditions2->product2

Caption: Workflow for synthesis of a phenoxyalkanoic acid herbicide analog.

Protocol 2.1.1: Synthesis of Ethyl 2-(4-chloro-2-sec-butylphenoxy)acetate

  • Objective: To demonstrate a standard O-alkylation for producing a precursor to a phenoxyalkanoic acid derivative.

  • Materials:

    • Phenol, 4-chloro-2-(1-methylpropyl)- (1.0 eq, 18.47 g, 0.1 mol)

    • Ethyl chloroacetate (1.2 eq, 14.7 g, 0.12 mol)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq, 27.6 g, 0.2 mol)

    • Acetone, anhydrous (250 mL)

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Phenol, 4-chloro-2-(1-methylpropyl)- (18.47 g), potassium carbonate (27.6 g), and acetone (250 mL).

    • Stir the suspension vigorously at room temperature for 15 minutes.

    • Add ethyl chloroacetate (14.7 g) dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (200 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure ethyl 2-(4-chloro-2-sec-butylphenoxy)acetate.

Electrophilic Aromatic Substitution (EAS)

Application Note: As established in Section 1.2, the C6 position of 4-chloro-2-sec-butylphenol is highly activated and sterically accessible, making it the prime location for electrophilic attack.[6] This regioselectivity allows for the controlled introduction of various functional groups. Nitration, for instance, introduces a nitro group that can be subsequently reduced to an amine, a key functional handle for building pharmaceutical scaffolds.[3] Another powerful EAS reaction is the Mannich reaction, which installs an aminomethyl group, a common structural motif in medicinal chemistry.[11][12]

Protocol 2.2.1: Regioselective Nitration at the C6 Position

  • Objective: To introduce a nitro group at the C6 position of the aromatic ring.

  • Materials:

    • Phenol, 4-chloro-2-(1-methylpropyl)- (1.0 eq, 9.23 g, 0.05 mol)

    • Acetic acid (100 mL)

    • Nitric acid (70%, 1.1 eq, 4.0 mL, 0.055 mol)

    • Ice-water bath

    • Sodium bicarbonate solution, saturated

  • Procedure:

    • CAUTION: Nitration reactions can be highly exothermic and must be performed with extreme care in a well-ventilated fume hood.

    • Dissolve Phenol, 4-chloro-2-(1-methylpropyl)- (9.23 g) in acetic acid (100 mL) in a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0-5 °C using an ice-water bath.

    • Slowly add nitric acid (4.0 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

    • Carefully pour the reaction mixture onto 250 g of crushed ice with stirring. A yellow precipitate should form.

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

    • Wash the solid with cold deionized water until the filtrate is neutral.

    • Recrystallize the crude product from an ethanol/water mixture to yield pure 6-nitro-4-chloro-2-sec-butylphenol.

Section 3: Summary of Applications

The synthetic transformations detailed above position Phenol, 4-chloro-2-(1-methylpropyl)- as a valuable and strategic starting material.

  • In Agrochemicals: Its primary utility lies in the synthesis of phenoxy-type herbicides.[8][13] The O-alkylation protocols allow for the creation of derivatives with modified side chains, which can be screened for enhanced herbicidal activity, selectivity, or improved environmental profiles.[14] Furthermore, the functionalized phenol ring can serve as a core structure for developing new fungicides and insecticides.[15][16]

  • In Pharmaceuticals and Drug Development: The ability to selectively functionalize the aromatic ring via EAS opens avenues for its use as a scaffold in medicinal chemistry.[4] The introduction of nitro, amino, or aminomethyl groups provides attachment points for building more complex molecules with potential therapeutic applications. Substituted phenols are known precursors for a range of biologically active compounds.[17]

Section 4: Safety Considerations

As with all substituted phenols, Phenol, 4-chloro-2-(1-methylpropyl)- should be handled with appropriate care.

  • Toxicity: Phenolic compounds can be corrosive and toxic.[8][18] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Inhalation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[8]

  • Reaction Hazards: Be aware of the specific hazards associated with each reaction. Nitration, in particular, requires strict temperature control to prevent runaway reactions.

Always consult the Safety Data Sheet (SDS) for the compound and all reagents before beginning any experimental work.

References

  • MDPI. (2005, July 1). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Available at: [Link]

  • SpringerLink. (2021). Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium. Available at: [Link]

  • Organic Letters. (2013). Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents. Available at: [Link]

  • Appchem. Phenol, 4-chloro-2-(1-methylpropyl)- | 52184-12-0. Available at: [Link]

  • PrepChem.com. Synthesis of 4-chloro-o-cresol. Available at: [Link]

  • ResearchGate. (2005, July). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Available at: [Link]

  • OECD Existing Chemicals Database. 4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5. Available at: [Link]

  • NIST WebBook. 4-tert-Butyl-2-chlorophenol. Available at: [Link]

  • NIST WebBook. Phenol, 4-chloro-2-methyl-. Available at: [Link]

  • PMC. 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol. Available at: [Link]

  • AIR Unimi. (2025, April 18). Natural Antifungal Alkaloids for Crop Protection: An Overview of the Latest Synthetic Approaches. Available at: [Link]

  • Encyclopedia.pub. (2022, January 8). Commercially Important Chlorinated Phenols. Available at: [Link]

  • Mol-Instincts. Chemical Synthesis and Properties of Phenols. Available at: [Link]

  • Master Organic Chemistry. (2017, July 11). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]

  • PubMed. (2007, July 15). [Kinetics of endocrine disrupting chemical 4-tert-butylphenol during chlorination in aqua]. Available at: [Link]

  • ResearchGate. (2021, March 16). Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium. Available at: [Link]

  • PubChem. 4-tert-Butyl-2-chlorophenol. Available at: [Link]

  • Google Patents. CN105622439A - Production method of 4-chloro-2-aminophenol.
  • PMC - NIH. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Available at: [Link]

  • PrepChem.com. Synthesis of o-sec-butylphenol. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]

  • International Narcotics Control Board. List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances. Available at: [Link]

  • The Good Scents Company. 4-sec-butyl phenol. Available at: [Link]

  • PMC. (2023, March 31). Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. Available at: [Link]

  • MDPI. (2023, January 4). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. Available at: [Link]

  • Wikipedia. 4-tert-Butylphenol. Available at: [Link]

  • MDPI. (2025, May 8). Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. Available at: [Link]

  • J-STAGE. Phytotoxic Activity of the Allelochemical, 2,4-Di-Tert-Butylphenol on Two Selected Weed Species. Available at: [Link]

  • YouTube. (2022, October 28). An Animated Explanation of Electrophilic Substitution. Available at: [Link]

  • PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

  • Thieme. (2019, November 18). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Available at: [Link]

  • Google Patents. CN1064342C - Process for preparation of o-secondary butyl phenol.

Sources

Application

Application Note: Advanced Sample Preparation and Trace Analysis of 2-sec-Butyl-4-chlorophenol (CAS 52184-12-0)

Chemical Profile & Analytical Challenges 2-sec-Butyl-4-chlorophenol (CAS 52184-12-0), also known as 4-chloro-2-(1-methylpropyl)phenol, is an alkylated chlorophenol derivative[1]. In drug development and environmental mon...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile & Analytical Challenges

2-sec-Butyl-4-chlorophenol (CAS 52184-12-0), also known as 4-chloro-2-(1-methylpropyl)phenol, is an alkylated chlorophenol derivative[1]. In drug development and environmental monitoring, tracing chlorophenolic compounds down to the parts-per-trillion (ppt) or low parts-per-billion (ppb) levels is critical due to their high toxicity and persistence[2].

Analyzing trace levels of CAS 52184-12-0 presents three distinct analytical challenges:

  • Matrix Interference: In complex biological matrices (e.g., urine, plasma) or environmental samples (e.g., wastewater, soil), high background noise can completely mask the target analyte.

  • Phase Partitioning: As a weakly acidic compound (typical chlorophenol pKa​ ranges from 7 to 9), its solubility and partition coefficient are highly dependent on the pH of the sample matrix.

  • Chromatographic Behavior: The free phenolic hydroxyl (-OH) group readily forms hydrogen bonds with active silanol sites in Gas Chromatography (GC) inlets and columns, leading to severe peak tailing and loss of sensitivity[2].

Mechanistic Principles of Sample Preparation (The "Why")

To build a self-validating and robust analytical workflow, sample preparation must be driven by the physicochemical properties of the analyte.

pH Control and Extraction Thermodynamics

For direct extraction techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), the sample must be strictly acidified to pH < 2 using strong acids (e.g., HCl or H₂SO₄)[3]. This causality is fundamental: at a pH well below its pKa​ , the phenolic hydroxyl group remains fully protonated and neutral. This suppresses ionization, thereby maximizing the compound's hydrophobicity and driving its partition into the organic solvent or the hydrophobic solid-phase sorbent[3].

The Chemistry of Derivatization

If GC-MS/MS is the chosen analytical platform, derivatization is highly recommended to neutralize the polar -OH group.

  • Acetylation: When performing in-situ acetylation with acetic anhydride, the pH paradigm shifts. A basic buffer (e.g., K₂CO₃) must be added to deprotonate the phenol[4]. This increases the nucleophilicity of the oxygen atom, facilitating a rapid nucleophilic attack on the acetic anhydride.

  • Silylation: Alternatively, on-fiber silylation can be performed post-extraction using reagents like BSTFA. This converts the extracted phenols into highly volatile, non-polar silyl ethers, yielding sharp, Gaussian peak shapes and lowering the Limit of Detection (LOD)[2].

Biological Conjugate Hydrolysis

In mammalian systems, chlorophenols are rapidly metabolized and excreted as highly polar glucuronide or sulfate conjugates. Direct extraction will fail to capture these metabolites. Therefore, an acid hydrolysis step (incubating the sample with H₂SO₄ at elevated temperatures) is an absolute prerequisite to cleave the conjugate bonds and release the free 2-sec-butyl-4-chlorophenol prior to extraction[5].

Validated Experimental Protocols

Protocol A: SPME with On-Fiber Silylation for GC-MS/MS (Water & Urine)

Solid-Phase Microextraction (SPME) is a solvent-free technique. For semi-polar aromatic compounds like chlorophenols, a polar polyacrylate (PA) coated fiber provides optimal extraction efficiency[3].

Step-by-Step Methodology:

  • Sample Preparation: Transfer 10 mL of the aqueous sample (or diluted, hydrolyzed urine) into a 20 mL headspace vial. Spike with 10 µL of a ¹³C-labeled chlorophenol internal standard (10 µg/mL) to correct for matrix effects and extraction losses[4].

  • pH Adjustment: Add 1 M HCl dropwise until the sample reaches pH 1. Add 2.5 g of NaCl to increase the ionic strength, driving the analyte into the headspace via the "salting-out" effect[3].

  • Extraction: Expose an 85-µm polyacrylate SPME fiber to the sample headspace for 50 minutes at 60 °C under continuous magnetic agitation[2][3].

  • On-Fiber Derivatization: Retract the fiber and immediately expose it to the headspace of a separate vial containing 50 µL of BSTFA for 10 minutes at room temperature[2].

  • Desorption & Analysis: Insert the fiber directly into the GC injector. Thermally desorb at 290 °C for 2 minutes in splitless mode[3]. Proceed with GC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

SPME_Workflow Sample Aqueous Sample (Spiked with 13C-IS) pH Acidification (pH < 2 with HCl) Sample->pH SPME SPME Extraction (Polyacrylate Fiber, 50 min) pH->SPME Deriv On-Fiber Silylation (BSTFA Headspace, 10 min) SPME->Deriv Desorb Thermal Desorption (GC Injector, 290°C) Deriv->Desorb GCMS GC-MS/MS Analysis (MRM Mode) Desorb->GCMS

Fig 1. SPME-GC-MS workflow with on-fiber silylation for trace chlorophenol analysis.

Protocol B: Solid-Phase Extraction (SPE) for LC-MS/MS (Complex Biological Matrices)

For highly complex matrices like plasma or tissue homogenates, LC-MS/MS operating in negative Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mode is preferred, as it bypasses the need for derivatization[5].

Step-by-Step Methodology:

  • Hydrolysis: Add 1 mL of 0.1 M H₂SO₄ to 5 mL of the biological sample. Incubate at 90 °C for 1 hour to release conjugated phenols[5].

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg) with 5 mL of methanol, followed by 5 mL of acidified LC-grade water (pH 2).

  • Loading: Pass the hydrolyzed, cooled sample through the cartridge at a controlled flow rate of 1–2 mL/min to ensure optimal sorbent interaction.

  • Washing: Wash the sorbent with 5 mL of 5% methanol in water. This critical step elutes polar endogenous interferences while retaining the hydrophobic chlorophenol.

  • Elution: Elute the target analytes with 5 mL of 100% methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35 °C. Reconstitute in 200 µL of the initial LC mobile phase prior to injection[5].

SPE_Workflow BioSample Complex Matrix (Urine / Tissue) Hydrolysis Acid Hydrolysis (H2SO4, 90°C) BioSample->Hydrolysis SPE_Load Sample Loading (1-2 mL/min) Hydrolysis->SPE_Load SPE_Cond SPE Conditioning (MeOH -> Acidified H2O) SPE_Cond->SPE_Load SPE_Wash Washing Step (5% MeOH in H2O) SPE_Load->SPE_Wash SPE_Elute Elution (100% MeOH or ACN) SPE_Wash->SPE_Elute LCMS LC-MS/MS Analysis (ESI Negative Mode) SPE_Elute->LCMS

Fig 2. SPE-LC-MS/MS sample preparation workflow for complex biological matrices.

Quantitative Performance Metrics

The following table summarizes the expected analytical performance parameters for chlorophenol trace analysis utilizing the described methodologies across different instrument platforms:

ParameterSPME-GC-MS (On-Fiber Silylation)SPE-LC-MS/MS (Negative ESI/APCI)ASE-SPME (Soil Matrices)
Target Matrix Water, UrinePlasma, Urine, TissueSoil, Sludge
Limit of Detection (LOD) 0.1 - 1.0 ng/L0.5 - 5.0 µg/LLow ppb range
Linear Dynamic Range 0.1 - 100 µg/L1.0 - 500 µg/L1.0 - 200 µg/kg
Typical Recovery 80.4% - 91.4%85.0% - 95.0%70.0% - 90.0%
Methodological Advantage Solvent-free, ultra-high sensitivityNo derivatization requiredAutomated solid extraction
Literature Reference [3],[2][5][6]

Sources

Method

in vitro antimicrobial assay protocols using Phenol, 4-chloro-2-(1-methylpropyl)-

An in-depth technical guide and protocol suite for evaluating the antimicrobial efficacy of Phenol, 4-chloro-2-(1-methylpropyl)-. Rationale and Mechanistic Overview Phenol, 4-chloro-2-(1-methylpropyl)- (CAS: 52184-12-0),...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol suite for evaluating the antimicrobial efficacy of Phenol, 4-chloro-2-(1-methylpropyl)-.

Rationale and Mechanistic Overview

Phenol, 4-chloro-2-(1-methylpropyl)- (CAS: 52184-12-0), commonly referred to as 4-chloro-2-sec-butylphenol, is a highly potent halogenated phenolic compound. In drug development and formulation science, substituted phenols are benchmarked for their broad-spectrum antimicrobial efficacy.

The strategic positioning of the sec-butyl group at the ortho position enhances the molecule's lipophilicity (LogP), facilitating rapid partitioning into the bacterial phospholipid bilayer. Concurrently, the para-chloro substitution increases the acidity of the phenolic hydroxyl group, amplifying its ability to act as a protonophore. This dual-action mechanism disrupts the proton motive force (PMF) and denatures essential membrane-bound proteins, leading to irreversible cell lysis .

MOA Node1 Phenol, 4-chloro-2-(1-methylpropyl)- Node2 Lipid Bilayer Partitioning Node1->Node2 Hydrophobic Interactions Node3 Protein Denaturation Node1->Node3 Hydrogen Bonding Node4 Proton Motive Force Dissipation Node2->Node4 Membrane Fluidization Node5 Intracellular Leakage (K+, ATP) Node3->Node5 Structural Damage Node4->Node5 Gradient Collapse Node6 Irreversible Cell Death Node5->Node6 Osmotic Lysis

Figure 1: Mechanistic pathway of 4-chloro-2-sec-butylphenol inducing bacterial cell death.

Critical Experimental Parameters (The Causality of Assay Design)

To ensure a self-validating and reproducible assay system, several physical and chemical constraints of 4-chloro-2-sec-butylphenol must be managed:

  • Solvent Selection & Vehicle Control: Due to its high hydrophobicity, the compound must be dissolved in 100% Dimethyl Sulfoxide (DMSO). Causality: The final assay concentration of DMSO must strictly not exceed 1% (v/v). Concentrations >1% induce osmotic stress and artificially alter bacterial membrane permeability, leading to false-positive synergistic effects or artificially lowered Minimum Inhibitory Concentration (MIC) values.

  • Media Selection: Cation-adjusted Mueller-Hinton Broth (CAMHB) is mandatory. Causality: The physiological concentrations of Ca²⁺ and Mg²⁺ in CAMHB stabilize the bacterial outer membrane (especially in Gram-negative strains like P. aeruginosa). Using non-adjusted media inherently destabilizes the membrane, exaggerating the compound's apparent efficacy .

  • Plate Geometry: 96-well U-bottom plates are preferred over flat-bottom plates. Causality: U-bottom plates concentrate the bacterial pellet at the gravitational center of the well, significantly improving the visual resolution when determining the MIC endpoint.

Core Experimental Protocols

Protocol A: High-Throughput Broth Microdilution (MIC & MBC Determination)

This protocol establishes the MIC and Minimum Bactericidal Concentration (MBC) following adapted standards for semisynthetic phenols .

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 4-chloro-2-sec-butylphenol in 100% DMSO to yield a Master Stock of 51.2 mg/mL.

  • Working Stock Formulation: Dilute the Master Stock 1:50 in CAMHB to create a Working Stock of 1024 µg/mL (containing 2% DMSO).

  • Plate Setup: Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well U-bottom plate.

  • Serial Dilution: Add 200 µL of the Working Stock to well 1. Transfer 100 µL from well 1 to well 2, mix by pipetting 5 times, and repeat the 1:2 serial dilution through well 10. Discard the final 100 µL from well 10. (Wells 11 and 12 serve as growth and sterility controls, respectively).

  • Inoculum Preparation: Adjust an overnight bacterial culture to a 0.5 McFarland standard, then dilute 1:150 in CAMHB to achieve ~1 × 10⁶ CFU/mL.

  • Inoculation: Add 100 µL of the inoculum to wells 1 through 11.

    • Self-Validation Check: Well 1 now contains 512 µg/mL of the compound and exactly 1% DMSO. The DMSO concentration halves with each subsequent well, safely remaining below the toxicity threshold.

  • Incubation & MIC Reading: Incubate at 37°C for 18–24 hours. The MIC is the lowest concentration with no visible pellet.

  • MBC Determination: Plate 10 µL from all optically clear wells onto Tryptic Soy Agar (TSA). Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in CFU.

Protocol B: Time-Kill Kinetics Assay

To differentiate between bacteriostatic and bactericidal dynamics, a time-kill assay is required.

Step-by-Step Methodology:

  • Prepare flasks containing 10 mL of CAMHB spiked with the compound at 1×, 2×, and 4× the predetermined MIC.

  • Inoculate flasks to a final density of 5 × 10⁵ CFU/mL and incubate at 37°C with orbital shaking (150 rpm).

  • Sampling & Neutralization (Critical Step): At intervals of 0, 2, 4, 8, and 24 hours, extract 100 µL aliquots. Immediately dilute these aliquots 1:10 into a Neutralizing Broth (PBS containing 0.5% Tween 80 and 0.3% Lecithin).

    • Causality: Phenolic compounds will continue to kill bacteria on the agar plate if not chemically quenched. Lecithin neutralizes quaternary ammoniums and phenols, while Tween 80 disperses lipophilic aggregates, ensuring accurate viable counts.

  • Serially dilute the neutralized samples, plate on TSA, and enumerate CFUs after 24 hours.

Protocol C: Membrane Permeability Validation (Propidium Iodide Uptake)

To validate the membrane-disruption mechanism illustrated in Figure 1, utilize Propidium Iodide (PI), a fluorophore that only intercalates with DNA if the bacterial lipid bilayer is compromised.

Step-by-Step Methodology:

  • Harvest mid-log phase bacteria, wash twice, and resuspend in 1× PBS to an OD₆₀₀ of 0.5.

    • Causality: Washing removes extracellular peptides from the broth that can prematurely bind the phenol or quench PI fluorescence.

  • Incubate the bacterial suspension with varying concentrations of 4-chloro-2-sec-butylphenol (e.g., 0.5×, 1×, and 2× MIC) for 30 minutes at 37°C.

  • Add PI to a final concentration of 10 µM and incubate in the dark for 15 minutes.

  • Measure fluorescence using a microplate reader (Excitation: 535 nm; Emission: 617 nm). Rapid, dose-dependent spikes in fluorescence confirm immediate membrane permeabilization.

Data Presentation & Expected Outcomes

The efficacy of halogenated phenols is highly dependent on the target organism's cell wall architecture. Gram-negative bacteria typically exhibit higher MICs due to the protective outer membrane and active efflux pumps.

Table 1: Representative In Vitro Antimicrobial Activity Profile of 4-chloro-2-sec-butylphenol

Target StrainGram StainExpected MIC (µg/mL)Expected MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 6538)Positive16 - 3232 - 64≤ 2Highly Bactericidal
Bacillus subtilis (ATCC 6633)Positive32 - 6464 - 128≤ 2Bactericidal
Escherichia coli (ATCC 11229)Negative128 - 256256 - 512≤ 2Bactericidal
Pseudomonas aeruginosa (ATCC 27853)Negative256 - 512> 512> 2Bacteriostatic/Tolerant

Note: An MBC/MIC ratio of ≤ 4 is the standard pharmacological threshold to classify an antimicrobial agent as bactericidal rather than bacteriostatic.

References

  • Pinheiro, P. F., et al. (2018). "Semisynthetic Phenol Derivatives Obtained from Natural Phenols: Antimicrobial Activity and Molecular Properties." Journal of Agricultural and Food Chemistry, 66(1), 323-330.[Link]

  • Alejo-Armijo, A., et al. (2025). "Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms." Molecules, 30(4), 944.[Link]

  • Oladipo, et al. (2023). "Synthesis, characterization, biological evaluation, DFT and molecular docking studies of (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol." RSC Advances, 13, 28164-28178.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization of Phenol, 4-chloro-2-(1-methylpropyl)-

Welcome to the Technical Support Center for the synthesis of Phenol, 4-chloro-2-(1-methylpropyl)- (commonly referred to as 4-chloro-2-sec-butylphenol). This compound is a highly valued intermediate in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Phenol, 4-chloro-2-(1-methylpropyl)- (commonly referred to as 4-chloro-2-sec-butylphenol). This compound is a highly valued intermediate in the development of specialized agrochemicals and pharmaceuticals.

Because the aromatic ring contains both an activating hydroxyl group and a deactivating halogen, achieving high regioselectivity and yield requires precise control over reaction kinetics and thermodynamics. This guide addresses the two most viable synthetic pathways: the Friedel-Crafts Alkylation of 4-chlorophenol and the Electrophilic Oxychlorination of 2-sec-butylphenol.

Part 1: Troubleshooting & FAQs

Pathway A: Friedel-Crafts Alkylation (4-Chlorophenol + 2-Butanol)

Q1: My GC-MS analysis shows a high concentration of an ether byproduct instead of the target ring-alkylated phenol. How do I fix this? Causality & Solution: You are observing O-alkylation (sec-butyl 4-chlorophenyl ether), which is the kinetic product of this reaction. The phenolic oxygen is significantly more nucleophilic than the aromatic ring carbons, meaning it attacks the sec-butyl carbocation faster 1. To resolve this: You must provide enough thermal energy to drive the reaction toward the thermodynamically stable C-alkylated product. Increase your reaction temperature to at least 130°C and ensure sufficient Brønsted/Lewis acid catalyst loading. Under these conditions, the ether undergoes an acid-catalyzed rearrangement (similar to a Claisen or Fries rearrangement) to migrate the alkyl group to the ortho-position.

Q2: I am seeing significant amounts of dialkylated byproducts (e.g., 2,6-di-sec-butyl-4-chlorophenol). How can I improve mono-alkylation selectivity? Causality & Solution: Polyalkylation occurs because the first alkyl group donates electron density to the aromatic ring via hyperconjugation. This makes the newly formed mono-alkylated product more reactive to electrophilic attack than the starting 4-chlorophenol. To resolve this: Use a stoichiometric excess of 4-chlorophenol relative to 2-butanol (typically a 3:1 ratio). Alternatively, transition your protocol to a continuous flow reactor setup; the strict control over residence time in flow chemistry inherently limits over-alkylation compared to batch processes 2.

Pathway B: Electrophilic Chlorination (2-sec-Butylphenol + Chlorine Source)

Q3: When chlorinating 2-sec-butylphenol, my reaction turns dark and yields are low. What causes this degradation? Causality & Solution: Dark, tar-like mixtures indicate oxidative ring cleavage. Phenols are highly susceptible to oxidation by harsh halogens (like Cl2​ gas), leading to the formation of benzoquinones or α,β-unsaturated C4-dicarbonyl ring cleavage products 3. To resolve this: Abandon direct Cl2​ gas and switch to a selective oxychlorination protocol. Using HCl as the chlorine source and H2​O2​ as the oxidant in the presence of a transition metal catalyst (like MnSO4​ ) generates the active chloronium ion ( Cl+ ) in situ at a slow, controlled rate, completely bypassing oxidative degradation 4.

Q4: How do I prevent over-chlorination to 2,4-dichloro-6-sec-butylphenol? Causality & Solution: Both the ortho and para positions of 2-sec-butylphenol are activated by the hydroxyl group. While the sec-butyl group provides steric hindrance at one ortho position, excess chlorinating agent will attack the remaining open positions. Strictly control the stoichiometry of your oxidant ( H2​O2​ ) to exactly 1.05 equivalents relative to the phenol, and maintain the reaction temperature strictly below 60°C.

Part 2: Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction parameters and overall yield, allowing you to select the optimal conditions for your facility's capabilities.

Reaction RouteCatalyst / ReagentsTemp (°C)Molar Ratio (Arene:Reagent)Major ByproductOptimized Yield (%)
Alkylation FeCl3​ / H2​SO4​ 130 - 1503:1 (Phenol:Alcohol)Ether, Dialkylate75 - 85%
Alkylation AlCl3​ 80 - 1001:1 (Phenol:Alcohol)Dialkylate45 - 55%
Oxychlorination HCl / H2​O2​ / MnSO4​ 50 - 601:1.05 (Phenol:Oxidant)Quinones88 - 94%
Direct Chlorination Cl2​ gas20 - 401:1 (Phenol: Cl2​ )Polychlorinated phenols60 - 70%

Part 3: Mechanistic Pathways

Alkylation_Pathway SM 4-Chlorophenol + 2-Butanol Cat Acid Catalyst (e.g., H2SO4 / FeCl3) SM->Cat Int sec-Butyl Cation Intermediate Cat->Int O_Alk O-Alkylation (Kinetic Ether Product) Int->O_Alk Low Temp (< 80°C) C_Alk C-Alkylation (Thermodynamic Product) Int->C_Alk High Temp (> 130°C) O_Alk->C_Alk Acid-Catalyzed Rearrangement Target Phenol, 4-chloro-2- (1-methylpropyl)- C_Alk->Target

Figure 1: Kinetic vs. thermodynamic pathways in the Friedel-Crafts alkylation of 4-chlorophenol.

Oxychlorination_Pathway SM 2-sec-Butylphenol Reagents HCl + H2O2 + MnSO4 (Oxychlorination) SM->Reagents Active Active Chloronium (Cl+) Reagents->Active In situ generation Target 4-Chloro-2-sec-butylphenol (Target) Active->Target Controlled Stoichiometry Side2 Oxidative Cleavage (Quinones) Active->Side2 High Temp / No Catalyst Side1 Over-chlorination (6-Chloro Byproduct) Target->Side1 Excess HCl/H2O2

Figure 2: Selective oxychlorination of 2-sec-butylphenol and potential degradation pathways.

Part 4: Validated Experimental Protocols

Protocol A: Acid-Catalyzed Alkylation of 4-Chlorophenol

This protocol utilizes thermodynamic control to self-correct kinetic O-alkylation errors.

  • Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a Dean-Stark trap (to remove water byproduct), and a magnetic stirrer.

  • Reagent Charging: Charge the flask with 4-chlorophenol (3.0 equivalents). Heat the vessel to 60°C to melt the solid phenol.

  • Catalysis: Add the acid catalyst (5 mol% FeCl3​ and a catalytic amount of concentrated H2​SO4​ ).

  • Controlled Addition: Slowly add 2-butanol (1.0 equivalent) dropwise over 1 hour using an addition funnel. Self-Validation Check: Slow addition prevents a sudden spike in carbocation concentration, effectively minimizing dialkylation.

  • Thermodynamic Shift: Raise the reactor temperature to 130°C. Maintain this temperature for 4 hours. The elevated heat provides the thermodynamic driving force necessary to convert any kinetically formed sec-butyl 4-chlorophenyl ether into the desired C-alkylated product via rearrangement.

  • Monitoring: Pull an aliquot and monitor by GC-MS. The reaction is complete when the ether intermediate peak ( m/z 184) is fully consumed.

  • Workup: Cool the mixture to room temperature and quench with saturated aqueous NaHCO3​ . Extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and purify via vacuum distillation. The excess 4-chlorophenol will distill first and can be recycled.

Protocol B: Selective Oxychlorination of 2-sec-Butylphenol

This protocol utilizes steady-state reagent generation to prevent oxidative ring cleavage.

  • Setup: In a 250 mL jacketed reactor, dissolve 2-sec-butylphenol (1.0 equivalent) in a 1:1 water/methanol cosolvent system.

  • Reagent Charging: Add MnSO4​ (1 mol%) as the transition metal catalyst and aqueous HCl (1.2 equivalents) as the chlorine source.

  • Heating: Heat the mixture to a strict 50°C. Self-Validation Check: Exceeding 60°C will trigger quinone formation.

  • In Situ Generation: Slowly dose in 30% aqueous H2​O2​ (1.05 equivalents) via a syringe pump over 2 hours. Self-Validation Check: The slow addition is critical; H2​O2​ oxidizes HCl to the active chloronium species ( Cl+ ) in situ. Keeping the steady-state concentration of Cl+ low prevents over-chlorination.

  • Maturation: Stir for an additional 1 hour at 50°C.

  • Workup: Cool to room temperature. Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry, and concentrate under reduced pressure to yield high-purity Phenol, 4-chloro-2-(1-methylpropyl)-.

References

  • Uncatalyzed Friedel−Crafts Alkylation of Aromatic Compounds through Reactive Benzyl Cations Generated from N-Sulfamoylcarbamates Organic Letters URL
  • Process Intensive Synthesis of Propofol Enabled by Continuous Flow Chemistry ACS Publications URL
  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products PMC / NIH URL
  • Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate RSC Advances URL

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Co-Elution for 4-Chloro-2-(1-methylpropyl)phenol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the chromatographic iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the chromatographic isolation of Phenol, 4-chloro-2-(1-methylpropyl)- (commonly known as 4-chloro-2-sec-butylphenol).

Due to its hydrophobic nature and the presence of closely related positional isomers or degradation products in synthetic mixtures, this specific chlorophenol is highly prone to co-elution. This guide bypasses generic advice, focusing instead on the thermodynamic and mechanistic drivers of separation to help you build a self-validating, robust HPLC method.

Part 1: Diagnostic Workflow for Isomeric Co-Elution

Before altering your method, you must definitively prove that co-elution is occurring. Symmetrical peaks can be deceiving. The workflow below outlines the logical progression from detection to resolution.

G Start Observe Target Peak (4-chloro-2-sec-butylphenol) CheckShape Analyze Peak Symmetry (Look for Shoulders/Discontinuity) Start->CheckShape CheckDAD Perform DAD/MS Peak Purity Analysis CheckShape->CheckDAD IsPure Do UV/MS Spectra Match Across the Peak? CheckDAD->IsPure Coelution Co-elution Confirmed (Resolution < 1.5) IsPure->Coelution No Pure Peak is Pure (Method Validated) IsPure->Pure Yes AdjustK Step 1: Weaken Mobile Phase (Decrease % Organic to increase k') Coelution->AdjustK AdjustAlpha Step 2: Alter Selectivity (α) (Switch MeCN to MeOH) AdjustK->AdjustAlpha If Rs remains < 1.5 ChangeCol Step 3: Orthogonal Chemistry (Switch C18 to PFP or Biphenyl) AdjustAlpha->ChangeCol If isomers still co-elute

Diagnostic and resolution workflow for HPLC co-elution of chlorophenol isomers.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My chromatogram shows a single, relatively symmetrical peak. How do I know if an isomer like 4-chloro-3-sec-butylphenol is hiding underneath? The Causality: Perfect co-elution yields no visual distortion. However, if you observe a "shoulder" (a sudden discontinuity in the peak slope, distinct from the exponential decline of peak tailing), you have co-eluting compounds[1]. To definitively confirm purity, utilize a Diode Array Detector (DAD). The DAD collects ~100 UV spectra across the width of the peak. If the compound is pure, the spectral overlay from the upslope, apex, and downslope will be identical. If the spectra shift or normalize differently, a co-eluting isomer is present[1],[2].

Q2: I am using a standard C18 column, but my chlorophenol isomers are co-eluting regardless of the gradient. Why is this happening, and what is the fix? The Causality: Standard C18 stationary phases separate molecules primarily based on hydrophobicity (dispersive interactions). Positional isomers of chlorophenols often possess nearly identical LogP values, rendering C18 columns ineffective for resolving them[3]. The Solution: Switch to a Pentafluorophenyl (PFP) or Biphenyl column. The highly electronegative fluorine atoms on a PFP phase create a strong dipole moment, allowing for π−π , dipole-dipole, and steric interactions[3]. Because the sec-butyl group in 4-chloro-2-sec-butylphenol is in the ortho position, it sterically shields the phenolic -OH group. A PFP or Biphenyl column recognizes this subtle steric difference and the resulting shift in ring electron density, providing the orthogonal selectivity ( α ) required to pull the isomers apart[4],[5].

Q3: How does mobile phase pH impact the peak shape and retention of 4-chloro-2-(1-methylpropyl)phenol? The Causality: Chlorophenols are weakly acidic, ionizable compounds with pKa values typically ranging from 8.5 to 9.5[6]. If your mobile phase pH is unbuffered or drifts near the pKa (e.g., pH 7-8), the analyte will exist in an equilibrium between its neutral and deprotonated (phenolate) states. This dual-state existence causes severe peak broadening, tailing, and irreproducible retention times[7]. The Solution: You must suppress ionization. Buffer your aqueous mobile phase to a pH of 2.5 – 3.0 (using 0.1% phosphoric acid or formic acid). This ensures the phenol remains 100% protonated (neutral), maximizing its interaction with the stationary phase and yielding sharp, symmetrical peaks[6].

Q4: Should I use Acetonitrile (MeCN) or Methanol (MeOH) as my organic modifier? The Causality: If you are struggling with co-elution, switch from Acetonitrile to Methanol. Acetonitrile is an aprotic solvent that interacts primarily via dipole forces. Methanol is protic and actively participates in hydrogen bonding. Because the ortho-substituted sec-butyl group in your target analyte sterically hinders the -OH group, it restricts hydrogen bonding with the mobile phase compared to meta- or para-substituted isomers. Methanol exploits this steric difference, drastically altering the elution order and improving resolution[7].

Part 3: Self-Validating Experimental Protocol

To resolve 4-chloro-2-(1-methylpropyl)phenol from its structural analogs, implement the following validated methodology utilizing orthogonal column chemistry.

Materials & Reagents:

  • Column: Pentafluorophenyl (PFP) or Biphenyl core-shell column (e.g., 100 x 2.1 mm, 2.6 µm particle size)[3],[5].

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: HPLC-grade Methanol (promotes hydrogen-bonding selectivity).

Step-by-Step Methodology:

  • System Preparation: Purge the HPLC lines with Mobile Phase A and B to remove any residual aprotic solvents (like MeCN) that could disrupt the π−π interactions of the PFP column.

  • Column Equilibration: Install the PFP column and equilibrate at 40°C with 60% Mobile Phase A / 40% Mobile Phase B for 15 column volumes until the baseline and system pressure are completely stable.

  • Sample Preparation: Dissolve the chlorophenol sample in a diluent matching the initial mobile phase conditions (40% MeOH). Self-Validation Check: Injecting samples in 100% organic solvent will cause severe peak fronting and premature elution due to solvent mismatch[8].

  • Gradient Execution:

    • 0.0 - 2.0 min: Hold at 40% B (Focuses the analyte band at the head of the column).

    • 2.0 - 10.0 min: Linear ramp from 40% B to 75% B (Shallower gradients maximize the resolution of closely eluting isomers)[7].

    • 10.0 - 12.0 min: Ramp to 95% B (Column wash).

    • 12.1 - 16.0 min: Return to 40% B (Re-equilibration).

  • Detection: Monitor UV absorbance at 280 nm (optimal for phenolic rings) and activate the DAD peak purity algorithm to verify the absence of co-eluting shoulders[1].

Part 4: Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of chlorophenol isomers when systematically adjusting the parameters discussed above.

Stationary PhaseOrganic ModifierMobile Phase pHPrimary Interaction MechanismExpected Resolution ( Rs​ )Peak Asymmetry ( As​ )
C18 (Standard) Acetonitrile6.5 (Unbuffered)Hydrophobic (Dispersive)< 1.0 (Co-elution)> 1.8 (Severe Tailing)
C18 (Standard) Acetonitrile2.5 (Formic Acid)Hydrophobic (Dispersive)1.1 (Partial Separation)1.1 (Good)
C18 (Standard) Methanol2.5 (Formic Acid)Hydrophobic + H-bonding1.3 (Borderline)1.1 (Good)
PFP / Biphenyl Acetonitrile2.5 (Formic Acid)Hydrophobic + π−π 1.8 (Baseline Resolved)1.0 (Excellent)
PFP / Biphenyl Methanol2.5 (Formic Acid)Hydrophobic + π−π
  • Steric
> 2.5 (Optimal) 1.0 (Excellent)

Note: A Resolution ( Rs​ ) value of ≥1.5 is required for baseline separation. Asymmetry ( As​ ) should ideally fall between 0.9 and 1.2.

Part 5: References
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Source: Axion Labs URL:[Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks (Video) Source: YouTube / Axion Labs URL:[Link](Note: URL derived from Axion Labs chromatography training series)

  • A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combination Source: Thermo Fisher Scientific URL:[Link]

  • YMC-Triart - (U)HPLC columns Source: YMC URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Extraction for CAS 52184-12-0

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered when extracting CAS 52184-12-0 (4-chloro-2-s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered when extracting CAS 52184-12-0 (4-chloro-2-sec-butylphenol) from aqueous matrices. Whether you are recovering pharmaceutical intermediates or performing environmental wastewater remediation, successful liquid-liquid extraction (LLE) requires moving beyond standard protocols. This guide will help you understand the physicochemical causality behind phase partitioning so you can build a robust, self-validating extraction system.

The Causality of Phase Partitioning (Core Principles)

To optimize the extraction of this specific chlorophenol, we must manipulate its solvation environment. CAS 52184-12-0 is a hydrophobic, weakly acidic compound. Its extraction efficiency is governed by three critical parameters:

  • Speciation via pH Control: Phenolic compounds undergo deprotonation at high pH levels. To maximize the partition coefficient ( K ), the aqueous phase must be maintained at least 2 units below the compound's pKa. This ensures the molecule remains in its neutral, highly lipophilic state, preventing it from dissolving into the water as a phenolate ion.

  • The Salting-Out Effect: Adding inorganic salts disrupts the hydration shell around the target solute. According to the Hofmeister series, divalent ions (like Mg²⁺ and SO₄²⁻) bind free water molecules more tightly than monovalent ions (like Na⁺ and Cl⁻). This reduces the availability of free water to solvate the chlorophenol, thermodynamically driving the target compound into the organic phase[1].

  • Solvent Affinity: While traditional volatile organic compounds (VOCs) like ethyl acetate are effective, modern extractions increasingly utilize Deep Eutectic Solvents (DES) or Ionic Liquids (ILs) to achieve high distribution ratios without the flammability and toxicity risks[1][2].

Speciation pH Aqueous pH Level Acidic pH < 7.5 (Protonated State) pH->Acidic Basic pH > 10.5 (Deprotonated State) pH->Basic OrgPhase High Partitioning to Organic Phase Acidic->OrgPhase Hydrophobic AqPhase Remains in Aqueous Phase Basic->AqPhase Hydrophilic

Influence of pH on the speciation and phase partitioning of CAS 52184-12-0.

Troubleshooting & FAQs

Q1: Why is my recovery of CAS 52184-12-0 consistently below 60%? A1: Low recovery is typically a thermodynamic issue related to incomplete phase partitioning. First, verify your aqueous pH is < 7.5. If the pH is optimal, your system lacks sufficient ionic strength. Implement a salting-out strategy by adding MgSO₄. Studies on phenolic extractions demonstrate that adding just a 0.02 mass fraction of MgSO₄ can enhance the separation factor by over 500% compared to a salt-free baseline[1].

Q2: I am experiencing severe emulsion formation during the liquid-liquid extraction. How can I resolve this? A2: Emulsions occur when the interfacial tension between the aqueous and organic phases is too low, often exacerbated by complex sample matrices or viscous green solvents (e.g., ILs or DES). To break the emulsion:

  • Increase density disparity: The addition of Na₂SO₄ or MgSO₄ not only salts out the solute but also increases the density of the aqueous phase, facilitating faster phase disengagement[1].

  • Mechanical separation: Rely on centrifugation (e.g., 3000 × g for 10 minutes) rather than gravity settling.

  • Optimize Phase Ratio: Adjust the Organic-to-Aqueous (O/A) volume ratio. A 1:5 ratio is often optimal to maintain high distribution ratios while preventing stable micro-emulsions[2].

Q3: How do I validate the extraction efficiency to ensure no target compound is lost to adsorption or degradation? A3: Every protocol must be a self-validating system. Do not rely solely on the concentration in the organic extract ( Corg​ ). You must perform a mass balance calculation. Measure the initial aqueous concentration ( C0​ ), Corg​ , and the residual aqueous concentration in the raffinate ( Caq​ ). Calculate the partition coefficient ( K=Corg​/Caq​ )[3]. If (Corg​×Vorg​)+(Caq​×Vaq​)=(C0​×Vaq,initial​) , investigate potential losses such as volatilization or adsorption to the glassware[4].

Experimental Protocols: Self-Validating Extraction Workflow

Follow this step-by-step methodology to ensure reproducible, high-yield recovery of CAS 52184-12-0.

Step 1: Matrix Preparation & pH Adjustment Measure the exact volume of the aqueous sample containing CAS 52184-12-0. Add 0.1 M HCl dropwise while continuously monitoring with a calibrated pH meter until the solution reaches a stable pH between 5.0 and 6.0.

Step 2: Salting-Out Add anhydrous MgSO₄ to achieve a mass fraction of 0.02 (approximately 20 g/L). Stir continuously until the salt is completely dissolved and the solution returns to room temperature (extraction thermodynamics are temperature-dependent; maintain at 298.2 K)[1].

Step 3: Solvent Addition Introduce the extraction solvent (e.g., Ethyl Acetate, or a DES like Dodecanoic/Octanoic acid) at an Organic-to-Aqueous (O/A) volume ratio of 1:5[1][2].

Step 4: Phase Mixing Agitate the mixture vigorously using a mechanical shaker or vortex for exactly 30 minutes. This duration is critical to guarantee that the thermodynamic distribution equilibrium between the two phases is fully established[2].

Step 5: Phase Separation Transfer the mixture to a centrifuge tube and spin at 3000 × g for 10 minutes. This mechanical force resolves any micro-emulsions and ensures a sharp, distinct phase boundary.

Step 6: Recovery and Quantification Carefully aspirate the top organic layer using a glass pipette. Quantify the extracted CAS 52184-12-0 using HPLC-UV (detection at 270 nm) or GC-MS to complete your mass balance validation[2][4].

G A Aqueous Sample (CAS 52184-12-0) B pH Adjustment (Target pH < 7.5) A->B C Salting-Out (Add MgSO4 or Na2SO4) B->C D Solvent Addition (e.g., DES or ILs) C->D E Phase Mixing (Vortex/Shaker 30 min) D->E F Phase Separation (Centrifugation) E->F G Organic Phase (Extract) F->G H Aqueous Phase (Raffinate) F->H

Step-by-step workflow for optimizing the solvent extraction of CAS 52184-12-0.

Data Presentation

Table 1: Quantitative Impact of Salting-Out Agents on Phenolic Extraction Efficiency
Salt AddedMass FractionRelative Enhancement in Separation FactorHofmeister Series Efficacy
None (Control) 0.00Baseline (1.0x)N/A
NaCl 0.02+ 72.3%Low
Na₂SO₄ 0.02+ 207.7%Moderate
MgSO₄ 0.02+ 501.7%High
(Data derived from thermodynamic LLE models for phenolic extractions at 298.2 K and 81.5 kPa[1])
Table 2: Extraction Parameters and Target Metrics
ParameterOptimal TargetCausality / Rationale
Aqueous pH < 7.5Maintains CAS 52184-12-0 in its protonated, lipophilic state.
O/A Phase Ratio 1:5Minimizes solvent consumption while maintaining high distribution ratios[2].
Mixing Time 30 minutesGuarantees thermodynamic distribution equilibrium between phases[2].
Centrifugation 3000 × g (10 min)Mechanically breaks micro-emulsions caused by viscous solvents or complex matrices.

References

  • Solvent extraction of selected endocrine-disrupting phenols using ionic liquids, dphen1.com.
  • Salting-out Effects in Extraction of Phenol from Aqueous Solutions Using a Hydrophobic Deep Eutectic Solvent Based on Dodecanoic and Octanoic Acids, ACS Publications.
  • Extracted Amounts by Solid-Phase Microextraction: A Realistic Approach to the Partition Coefficient K, Oxford University Press.
  • HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation, Asianpubs.org.

Sources

Optimization

troubleshooting GC-MS baseline noise in Phenol, 4-chloro-2-(1-methylpropyl)- analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals facing analytical challenges with Phenol, 4-chloro-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals facing analytical challenges with Phenol, 4-chloro-2-(1-methylpropyl)- (also known as 4-chloro-2-sec-butylphenol).

Analyzing sterically hindered phenols via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges. The bulky sec-butyl group at the ortho position creates significant steric hindrance, complicating derivatization. Simultaneously, the polar hydroxyl group readily interacts with active sites in the GC inlet, leading to peak tailing, signal degradation, and severe baseline disturbances. This guide focuses on diagnosing and eliminating baseline noise through causality-driven troubleshooting and optimized sample preparation [1].

Part 1: Diagnostic Logic & Visualization

Before altering your instrument parameters, you must identify the chemical origin of the noise. Baseline noise in GC-MS is rarely random; it is a superimposition of specific mass fragments. By analyzing the background spectra, we can trace the noise back to its physical source [4].

GCMS_Troubleshooting N1 Elevated Baseline Noise (Phenol Analysis) N2 Analyze Mass Spectra of Background N1->N2 N3 High m/z 18, 28, 32 N2->N3 N4 High m/z 73, 147, 207, 281, 355 N2->N4 N5 High m/z 43, 57, 71 N2->N5 N6 Air/Water Leak: Check Septum & Gas Traps N3->N6  Indicates Oxidation N7 Siloxane Bleed: Check Column or Excess BSTFA N4->N7  Stationary Phase / Reagent N8 Hydrocarbon Contamination: Clean Ion Source / Check Pump N5->N8  System Contamination

Diagnostic logic tree for identifying GC-MS baseline noise sources via mass spectral signatures.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my baseline rising exponentially during the oven temperature ramp?

Expert Answer: A high and rising baseline during the temperature ramp is the hallmark of siloxane bleed [1]. In the context of 4-chloro-2-(1-methylpropyl)phenol, if you are using a standard 5% phenyl/95% dimethylpolysiloxane column (e.g., DB-5MS), oxygen infiltration at high temperatures cleaves the siloxane backbone.

  • The Causality: Oxygen acts as a catalyst for the thermal degradation of the stationary phase. As the oven temperature increases, the kinetic energy overcomes the activation barrier for this cleavage, releasing cyclic siloxanes into the MS.

  • Self-Validating Fix: Monitor m/z 18 (water), 28 (nitrogen), and 32 (oxygen). If the ratio of m/z 28 to 32 is approximately 4:1, you have an atmospheric leak. Tighten the inlet nut, replace the septum, and verify that your carrier gas oxygen traps are not exhausted.

Q2: I see a constant, noisy background with m/z 73 and 147 dominating the spectra. How do I fix this?

Expert Answer: These ions are the classic signature of trimethylsilyl (TMS) artifacts. When derivatizing this specific phenol with BSTFA + 1% TMCS, researchers often inject the crude reaction mixture directly into the GC.

  • The Causality: Excess derivatization reagent and its byproducts (like mono-trimethylsilyltrifluoroacetamide) flood the ion source. This causes space-charge effects in the MS, degrading focusing efficiency and elevating baseline noise. Furthermore, excess BSTFA can actively strip the stationary phase of the column [2].

  • Self-Validating Fix: Implement a post-derivatization evaporation step. By evaporating the sample to dryness under nitrogen and reconstituting in a non-polar solvent (like hexane), you physically remove the volatile unreacted BSTFA, instantly dropping the baseline noise.

Q3: My target peak is tailing severely, and the baseline doesn't recover, looking like a continuous "smear" of noise.

Expert Answer: This is pseudo-noise caused by active site adsorption. The ortho-substituted sec-butyl group creates steric hindrance, meaning the hydroxyl group may not fully derivatize if the reaction time is too short or the temperature is too low.

  • The Causality: Underivatized 4-chloro-2-(1-methylpropyl)phenol molecules hydrogen-bond with active silanol groups in a dirty glass liner or at the head of the column. As the oven temperature rises, these molecules slowly and continuously desorb, creating a noisy smear rather than a discrete chromatographic peak.

  • Self-Validating Fix: Ensure complete derivatization by using the optimized protocol below, and install a highly deactivated, ultra-inert inlet liner with a glass wool plug to prevent matrix droplets from reaching the column head.

Part 3: Quantitative Data & Diagnostic Signatures

To effectively troubleshoot, compare your background mass spectra against this quantitative diagnostic table. Monitoring these specific ions allows you to isolate the root cause of the noise and assess its impact on your Signal-to-Noise (S/N) ratio.

Noise SourcePrimary Diagnostic Ions (m/z)Impact on S/N RatioCausality & Corrective Action
Air / Moisture Leak 18, 28, 32, 44Moderate reduction (general background elevation)Cause: Compromised seals. Action: Replace septum; check O-rings; replace carrier gas filters.
Column Bleed (Siloxanes) 207, 281, 355, 429Severe reduction at high temperatures (>250°C)Cause: Thermal/oxidative phase cleavage. Action: Condition column; lower final oven temp; fix leaks [1].
Septum Bleed 73, 147, 207, 295High interference with TMS derivativesCause: Coring from syringe needle. Action: Use low-bleed septa; ensure septum purge flow is ~3 mL/min.
Excess BSTFA Reagent 73, 147Massive suppression of analyte ionizationCause: Reagent flooding the ion source. Action: Evaporate and reconstitute in hexane post-reaction [3].
Pump Oil Contamination 43, 57, 71, 85, 99Constant low-level noise across all tempsCause: Roughing pump backstreaming. Action: Ballast the roughing pump; clean the MS ion source.

Part 4: Optimized Experimental Protocol

To achieve >99% derivatization efficiency of the sterically hindered 4-chloro-2-(1-methylpropyl)phenol while eliminating reagent-induced baseline noise, follow this self-validating silylation methodology [2].

Reagents Required:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine (acts as an acid scavenger and catalyst)

  • Hexane (GC-MS grade)

Step-by-Step Methodology:

  • Sample Dehydration: Transfer your extracted sample to a 2 mL glass GC vial. Evaporate completely to dryness under a gentle stream of high-purity nitrogen.

    • Causality: Even trace amounts of water will hydrolyze BSTFA, forming hexamethyldisiloxane (HMDSO), which contributes heavily to m/z 73 and 147 background noise.

  • Reagent Addition: Add 50 µL of anhydrous pyridine, followed immediately by 50 µL of BSTFA + 1% TMCS. Cap the vial tightly with a PTFE-lined septum.

    • Causality: The 1% TMCS acts as a vital catalyst, lowering the activation energy required to silylate the sterically hindered hydroxyl group adjacent to the bulky sec-butyl ring.

  • Thermal Incubation: Place the vial in a heating block at 70°C for 45 minutes.

    • Causality: Standard phenols may derivatize at room temperature, but the ortho steric hindrance of this specific analyte requires elevated thermal energy to drive the reaction to completion, preventing peak tailing.

  • Reagent Purge (Critical Step): Remove the vial, allow it to cool to room temperature, and uncap. Evaporate the mixture to complete dryness under a gentle stream of nitrogen.

    • Causality: This step volatilizes the unreacted BSTFA, TMCS, and pyridine, physically removing the primary source of chemical baseline noise before it ever reaches the instrument [4].

  • Reconstitution & Injection: Reconstitute the dried derivative in 100 µL of GC-MS grade hexane. Vortex for 10 seconds. Inject 1 µL into the GC-MS using a splitless injection mode.

References

  • BenchChem. "reducing background noise in GC/MS analysis of phenols." BenchChem Tech Support.
  • BenchChem. "3,4-Dichlorophenyl Isocyanate | High-Purity Reagent (Comparative Data for Phenol Analysis by GC-MS)." BenchChem.
  • BenchChem. "Hop-17(21)-en-3-ol (Derivatization for Gas Chromatography-Mass Spectrometry)." BenchChem.
  • Smolecule. "Buy Flutoprazepam | 25967-29-7 (Experimental Workflow for Noise Reduction)." Smolecule Technical Support.
Troubleshooting

Technical Support Center: Purification of Commercial Phenol, 4-chloro-2-(1-methylpropyl)-

Welcome to the technical support center for the purification of commercial-grade 4-chloro-2-(1-methylpropyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who require a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of commercial-grade 4-chloro-2-(1-methylpropyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who require a high-purity starting material for their experiments. We understand that synthetic impurities can significantly impact downstream applications, and this resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve the desired purity of your compound.

Troubleshooting Guide: Addressing Common Purification Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of 4-chloro-2-(1-methylpropyl)phenol.

Question 1: My GC/HPLC analysis shows multiple peaks with similar mass-to-charge ratios to the desired product. What are these impurities and how do I remove them?

Answer:

This is a common issue when working with commercially available 4-chloro-2-(1-methylpropyl)phenol, which is often synthesized via a Friedel-Crafts alkylation of 4-chlorophenol with a sec-butylating agent. This reaction is prone to producing a mixture of isomers.[1][2][3][4]

Likely Impurities:

  • Positional Isomers: The primary impurities are likely other isomers of chloro-sec-butylphenol, such as 4-chloro-3-(1-methylpropyl)phenol and 2-chloro-4-(1-methylpropyl)phenol.

  • Di-alkylated Products: You may also be observing di-sec-butyl-chlorophenols, for example, 4-chloro-2,6-di(1-methylpropyl)phenol.[5]

  • Starting Materials: Residual unreacted 4-chlorophenol.

Purification Strategy: Multi-Step Approach

A combination of techniques is often necessary to effectively separate these closely related compounds.

Step 1: Fractional Vacuum Distillation

This technique separates compounds based on differences in their boiling points.[6][7][8] Since the isomers of chloro-sec-butylphenol have very close boiling points, a highly efficient fractional distillation column is required.[9][10]

Experimental Protocol: Fractional Vacuum Distillation

  • Apparatus: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux or packed column (e.g., with Raschig rings or metal sponge) of at least 30 cm in length. Use a short-path distillation head to minimize product loss. Ensure all glassware joints are properly sealed with vacuum grease.

  • Procedure:

    • Place the impure 4-chloro-2-(1-methylpropyl)phenol in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum to the system. A pressure of 1-10 mmHg is typically effective for this class of compounds.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect several fractions. The first fraction will likely be enriched in any lower-boiling impurities. The main fraction should be collected at a stable temperature, corresponding to the boiling point of the desired product under the applied vacuum.

    • Monitor the purity of each fraction by GC or HPLC.[11][12]

Step 2: Recrystallization

For solid phenols, or those that can be induced to crystallize, recrystallization is a powerful technique for removing impurities.[13]

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which 4-chloro-2-(1-methylpropyl)phenol is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system (e.g., hexane/ethyl acetate, toluene/heptane) may be necessary.

  • Procedure:

    • Dissolve the partially purified phenol from the distillation in a minimal amount of the hot solvent.

    • Slowly cool the solution to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

    • Dry the crystals under vacuum.

    • Analyze the purity of the crystals and the mother liquor. The mother liquor will be enriched in the more soluble impurities.

Workflow for Isomer Separation

cluster_0 Purification Workflow A Impure 4-chloro-2-(1-methylpropyl)phenol B Fractional Vacuum Distillation A->B C Enriched Main Fraction B->C Collect main cut F Impurity-Rich Fractions B->F Collect foreruns/residue D Recrystallization C->D E High-Purity Product D->E Collect crystals G Mother Liquor (contains impurities) D->G

Caption: Multi-step purification workflow.

Question 2: My product is discolored (pink, brown, or black). What causes this and how can I fix it?

Answer:

Phenols are susceptible to oxidation, which can lead to the formation of colored impurities. This can be exacerbated by the presence of trace metals or exposure to air and light.

Potential Causes:

  • Oxidation: Phenols can oxidize to form quinones and other colored compounds.

  • Residual Catalysts: Trace amounts of Lewis acid catalysts from the synthesis can promote degradation.[2]

  • High-Temperature Decomposition: Prolonged heating during distillation can cause decomposition.[7][14]

Troubleshooting and Remediation:

  • Activated Carbon Treatment:

    • Dissolve the discolored phenol in a suitable solvent (e.g., toluene or dichloromethane).

    • Add a small amount of activated carbon (0.5-1% by weight).

    • Stir the mixture at room temperature for 30-60 minutes.

    • Filter the mixture through a pad of celite to remove the activated carbon.

    • Remove the solvent under reduced pressure.

  • Distillation under Inert Atmosphere:

    • When performing distillation, ensure the system is first purged with an inert gas like nitrogen or argon before applying vacuum to minimize oxidation.[8]

  • Use of Antioxidants:

    • For long-term storage, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).

Question 3: I'm having trouble separating two very closely eluting peaks in my HPLC. How can I improve the resolution?

Answer:

Separating closely related phenolic isomers can be challenging.[15] Here are some strategies to improve your HPLC method.

Method Development Tips:

  • Column Chemistry: If you are using a standard C18 column, consider switching to a column with a different selectivity, such as a biphenyl or a pentafluorophenyl (PFP) column.[15] These can offer different interactions with the aromatic ring and improve separation.

  • Mobile Phase Optimization:

    • Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A shallower gradient or an isocratic elution with a lower percentage of organic solvent can increase retention and improve resolution.

    • pH: The pH of the aqueous portion of the mobile phase can affect the ionization state of the phenol and its interaction with the stationary phase. Experiment with adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid).

  • Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention time.

  • Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer run times.

Data Summary: Potential Impurities and Properties

CompoundStructureBoiling Point (°C) (estimated)Polarity
4-chloro-2-(1-methylpropyl)phenol OH group ortho to the sec-butyl group~240-250Moderately Polar
4-chloro-3-(1-methylpropyl)phenolOH group meta to the sec-butyl group~240-250Moderately Polar
2-chloro-4-(1-methylpropyl)phenolOH group para to the sec-butyl group~240-250Moderately Polar
4-chlorophenol-220More Polar
4-chloro-2,6-di(1-methylpropyl)phenol->250Less Polar

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 4-chloro-2-(1-methylpropyl)phenol?

A1: The most common industrial synthesis is the Friedel-Crafts alkylation of 4-chlorophenol with an alkene such as butene or a corresponding alkyl halide in the presence of a Lewis acid or solid acid catalyst.[2][16]

Impurity Formation Pathway

cluster_1 Friedel-Crafts Alkylation Impurities A 4-chlorophenol + sec-butylating agent B Friedel-Crafts Reaction A->B C Desired Product: 4-chloro-2-(1-methylpropyl)phenol B->C D Isomeric Impurities: - 4-chloro-3-(sec-butyl)phenol - 2-chloro-4-(sec-butyl)phenol B->D E Poly-alkylation: 4-chloro-2,6-di(sec-butyl)phenol B->E F Unreacted Starting Material: 4-chlorophenol B->F

Caption: Common impurities from synthesis.

Q2: How should I store purified 4-chloro-2-(1-methylpropyl)phenol?

A2: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark place. This will minimize oxidation and degradation over time.

Q3: What analytical techniques are best for assessing the purity of my sample?

A3: A combination of techniques provides the most comprehensive assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, including isomers.[17][18]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment.[19][20][21] A photodiode array (PDA) detector can provide UV spectral information to help distinguish between isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main product and help identify and quantify impurities if their signals are resolved.

  • Melting Point Analysis: For solid compounds, a sharp melting point range is a good indicator of high purity.

Q4: Can I use solvent extraction to purify my product?

A4: Liquid-liquid extraction can be useful for removing non-phenolic impurities or for a crude initial purification.[22] By adjusting the pH of an aqueous solution, you can selectively move the phenolic compounds between an aqueous phase (as the phenoxide salt at high pH) and an organic phase (as the neutral phenol at low pH). However, it will not be effective at separating the isomeric impurities from the desired product.

References

  • Biblioteka Nauki. (n.d.). Methods of purification of raw polyphenol extract for chromatographic analysis. Retrieved from [Link]

  • PMC. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]

  • IntechOpen. (2024, September 24). Isolation and Identification of Phenolic Compounds. Retrieved from [Link]

  • PMC. (2019, January 8). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic Separation of Phenolic Compounds from Rapeseed by a Sephadex LH‐20 Column with Ethanol as the Mobile Phase | Request PDF. Retrieved from [Link]

  • NIH. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf. Retrieved from [Link]

  • PMC. (n.d.). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. Retrieved from [Link]

  • PMC. (n.d.). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Retrieved from [Link]

  • Academia.edu. (n.d.). Alkylation of substituted phenols with olefins and separation of close-boiling phenolic substances via alkylation/dealkylation. Retrieved from [Link]

  • Google Patents. (n.d.). US3169101A - Purification of impure phenols by distillation with an organic solvent.
  • Water Practice & Technology. (2024, May 31). Comparison of different treatment methods which are used for phenol removal: A mini review. Retrieved from [Link]

  • OSHA. (n.d.). Phenol and Cresol. Retrieved from [Link]

  • ATSDR. (n.d.). Toxicological Profile for Phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). 7 Analytical Methods. Retrieved from [Link]

  • MDPI. (2021, October 28). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Retrieved from [Link]

  • ACS Publications. (2005, March 23). Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor. Retrieved from [Link]

  • Google Patents. (n.d.). EP2411354A1 - PURIFICATION OF PHENOL.
  • University of Rochester. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • YouTube. (2016, October 19). Cleaning Dirty Phenol. Retrieved from [Link]

  • PubMed. (2006, May 15). Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. Retrieved from [Link]

  • J&K Scientific LLC. (2026, February 8). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US6489519B1 - Process for removal of impurities from phenol by means of at least one acid catalyst.
  • Google Patents. (n.d.). US4429168A - Process for separating chlorinated phenols.
  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • Oatech. (2026, March 13). Chemical Intermediates: The Role of 4-sec-Butyl-2,6-di-tert-butylphenol in Synthesis. Retrieved from [Link]

  • ResearchGate. (2015, October 17). Separation of phenols and chlorophenols by Dissociation extraction: New regenerative methods. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • Oxford Academic. (2006, July 11). Preparation of 4-Bromo- and 4-Chloro-3-t-butylphenol | Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • MDPI. (2005, July 1). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for purifying phenol - EP 0573070 B1. Retrieved from [Link]

  • PMC. (2010, January 20). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization.
  • Chemistry Central Journal. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • MDPI. (n.d.). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]

  • Google Patents. (n.d.). CN1064342C - Process for preparation of o-secondary butyl phenol.
  • PubChem. (n.d.). 2,4-Di-sec-butylphenol. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Propyl and butyl phenols - Evaluation statement. Retrieved from [Link]

Sources

Optimization

overcoming low solubility of Phenol, 4-chloro-2-(1-methylpropyl)- in aqueous media

Welcome to the Application Support Center. As researchers and drug development professionals, encountering highly lipophilic compounds that refuse to dissolve in aqueous media is a daily hurdle. Phenol, 4-chloro-2-(1-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals, encountering highly lipophilic compounds that refuse to dissolve in aqueous media is a daily hurdle. Phenol, 4-chloro-2-(1-methylpropyl)- (commonly known as 4-chloro-2-sec-butylphenol) is a classic example of a "brick dust" molecule.

This guide is engineered by senior application scientists to provide you with the mechanistic understanding and field-proven protocols necessary to force this recalcitrant compound into stable aqueous solution without compromising your downstream biological or chemical assays.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 4-chloro-2-sec-butylphenol immediately precipitate when added to my physiological assay buffer? A1: The insolubility is driven by a severe thermodynamic penalty. The sec-butyl group and the chloro-substituted aromatic ring create a massive hydrophobic surface area. When introduced to water, the water molecules must reorganize into a highly ordered, entropically unfavorable clathrate shell around the molecule. Furthermore, while the phenolic hydroxyl group can act as a hydrogen bond donor, the pKa of typical alkyl-chlorophenols ranges from 9.4 to 10.1[1][2]. At a physiological pH of 7.4, the molecule remains predominantly protonated (unionized), leaving it with a LogP of approximately 3.5 to 4.0. Without an ionized functional group to interact with water, the hydrophobic forces drive rapid nucleation and precipitation.

Q2: Can I simply adjust the pH of my buffer to dissolve it? A2: Yes, but only if your downstream application can tolerate highly alkaline conditions. Because the pKa is ~9.5-10.1, raising the buffer pH above 10.5 will deprotonate the hydroxyl group, forming a highly water-soluble phenolate anion[3]. However, for most cell culture or enzymatic assays, a pH > 10.5 is biologically incompatible and will denature proteins or kill cells.

Q3: What is the optimal primary solvent for creating a master stock? A3: Dimethyl sulfoxide (DMSO) is the gold standard here. DMSO is an aprotic solvent with a high dielectric constant that excels at solvating aromatic rings by disrupting the hydrogen-bonding network of water and interacting directly with the pi-cloud of the chlorophenol ring. Ethanol can also be used, but DMSO generally provides a higher maximum stock concentration (up to 50-100 mM), minimizing the final solvent volume carried over into your aqueous assay.

Q4: How do I prevent the compound from "crashing out" when I dilute my DMSO stock into aqueous media? A4: You must lower the interfacial tension or physically shield the hydrophobic regions from water. This is achieved using either Surfactant Micellization (e.g., Tween-80) or Inclusion Complexation (e.g., Cyclodextrins)[4]. Adding the DMSO stock directly to water results in localized supersaturation and immediate precipitation. You must pre-mix the stock with a carrier before aqueous dilution.

Part 2: Quantitative Solubilization Strategies

To help you select the right approach for your specific workflow, we have summarized the quantitative parameters of the four primary solubilization strategies below.

Solubilization StrategyPrimary MechanismMax Biocompatible ConcentrationBest Use CasePros / Cons
Cosolvent Only (DMSO) Disruption of water H-bonds< 1% v/v DMSO (Assay dependent)High-throughput screening (HTS)Pro: Easy to prepare.Con: High risk of micro-precipitation upon dilution.
Surfactant (Tween-80) Mixed micelle formation0.1% - 0.5% w/v SurfactantIn vitro enzymatic & cellular assaysPro: Excellent stability.Con: Surfactants may lyse sensitive cells or interfere with lipid assays.
Cyclodextrin (HP-β-CD) Hydrophobic cavity inclusion10% - 20% w/v HP-β-CDIn vivo dosing & formulationPro: True aqueous solution, highly biocompatible.Con: Requires 24h equilibration time.
Alkaline pH (>10.5) Ionization to phenolateBuffer capacity dependentChemical synthesis & extractionPro: No additives required.Con: Lethal to biological systems.

Part 3: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system. Do not skip the validation steps, as invisible micro-precipitates can cause erratic dose-response curves and false positives in your data.

Protocol A: The Cosolvent-Surfactant Method (Optimal for In Vitro Assays)

Causality: By pre-mixing the DMSO stock with a non-ionic surfactant before aqueous introduction, you coat the hydrophobic 4-chloro-2-sec-butylphenol molecules, allowing them to form stable mixed micelles rather than nucleating into crystals.

  • Master Stock Preparation: Weigh out the compound and dissolve it in 100% anhydrous DMSO to create a 50 mM master stock. Vortex for 60 seconds until optically clear.

  • Surfactant Priming: In a separate microcentrifuge tube, mix 10 µL of the 50 mM DMSO stock with 10 µL of 100% Tween-80. Pipette up and down vigorously to ensure homogenous mixing.

  • Aqueous Dilution: Slowly add 980 µL of your pre-warmed (37°C) aqueous assay buffer to the DMSO/Tween mixture drop-by-drop while vortexing continuously.

  • Validation: Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600 > 0.05 indicates light scattering from micro-precipitates. If the OD600 is < 0.05, you have a stable 500 µM working solution.

Protocol B: Cyclodextrin Inclusion Complexation (Optimal for In Vivo Dosing)

Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity (approx. 6.0-6.5 Å in diameter) that perfectly encapsulates the bulky sec-butyl group and the chlorophenol ring, while its hydrophilic exterior maintains excellent aqueous solubility[4].

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline. Stir until completely dissolved.

  • Compound Addition: Add 4-chloro-2-sec-butylphenol directly to the cyclodextrin solution in solid form (aiming for a final target concentration of 2-5 mg/mL).

  • Equilibration: Protect the vial from light and stir continuously at room temperature for 24 to 48 hours. Note: Complexation is an equilibrium process; rushing this step will result in incomplete solubilization.

  • Filtration & Validation: Filter the resulting suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved compound. Quantify the final dissolved concentration using HPLC-UV (detecting the phenol ring at ~280 nm).

Part 4: Solubilization Workflow Visualization

Use the following decision tree to rapidly determine the correct protocol based on your downstream application constraints.

G Start 4-chloro-2-sec-butylphenol Solubilization Assay Target Application? Start->Assay InVitro In Vitro / Cellular Assay->InVitro InVivo In Vivo / Formulation Assay->InVivo HighPH Chemical Synthesis (pH > 10 tolerant) Assay->HighPH DMSO Prepare 50 mM DMSO Stock InVitro->DMSO Cyclo Prepare 10-20% w/v HP-β-CD Solution InVivo->Cyclo Alkaline Adjust buffer to pH 10.5 (Phenolate) HighPH->Alkaline Tween Dilute with 0.1% Tween-80 in Aqueous Media DMSO->Tween Complex Stir 24h for Inclusion Complex Cyclo->Complex

Decision tree for selecting the optimal solubilization strategy for 4-chloro-2-sec-butylphenol.

References

  • Evaluation of cyclodextrin solubilization of drugs - PubMed / International Journal of Pharmaceutics -[Link]

  • Ambient Water Quality Criteria for 2-chlorophenol - US Environmental Protection Agency (EPA) -[Link]

  • 4-Chlorophenol - Wikipedia -[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antimicrobial Efficacy of Phenolic Compounds: A Guide for Researchers

In the ongoing battle against microbial proliferation and infectious diseases, the selection of an appropriate antimicrobial agent is paramount. Phenolic compounds, a class of molecules characterized by a hydroxyl group...

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Author: BenchChem Technical Support Team. Date: April 2026

In the ongoing battle against microbial proliferation and infectious diseases, the selection of an appropriate antimicrobial agent is paramount. Phenolic compounds, a class of molecules characterized by a hydroxyl group attached to an aromatic ring, have long been recognized for their potent antimicrobial properties. Their utility spans a wide range of applications, from surface disinfection to preservation in pharmaceutical and cosmetic formulations. This guide provides an in-depth comparison of the antimicrobial efficacy of 4-chloro-2-(1-methylpropyl)phenol and other notable chlorophenols, supported by experimental data and standardized protocols to aid researchers, scientists, and drug development professionals in making informed decisions.

The Chemical Arsenal: An Introduction to Chlorophenols

Phenolic compounds exert their antimicrobial action primarily by disrupting the microbial cell wall and membrane, leading to the precipitation of essential proteins.[1] The addition of halogen substituents, such as chlorine, to the phenol ring can enhance this antimicrobial potential.[1] This guide will focus on a comparative analysis of several key chlorophenols, with a particular emphasis on 4-chloro-2-(1-methylpropyl)phenol, a derivative of thymol.

Comparative Efficacy: A Data-Driven Analysis

The true measure of an antimicrobial agent lies in its performance against a spectrum of microorganisms. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a critical parameter in this assessment. The following table summarizes available MIC data for 4-chloro-2-(1-methylpropyl)phenol and other selected chlorophenols against various bacterial strains.

CompoundMicroorganismMIC (µg/mL)Reference
4-Chloro-2-(1-methylpropyl)phenol (Chlorothymol)Methicillin-resistant Staphylococcus aureus (MRSA)32[2][3][4]
ThymolMethicillin-resistant Staphylococcus aureus (MRSA)>512[2]
CarvacrolMethicillin-resistant Staphylococcus aureus (MRSA)512[2]
4-Isopropyl-3-methylphenolMethicillin-resistant Staphylococcus aureus (MRSA)512[2]
ChloroxylenolStaphylococcus aureusEffective at high concentrations[5]
Pseudomonas aeruginosaEffective at high concentrations[5]
Klebsiella pneumoniaeEffective at high concentrations[5]
Escherichia coliEffective at high concentrations[5]

Key Insights from the Data:

  • Superior Efficacy of 4-Chloro-2-(1-methylpropyl)phenol against MRSA: The data clearly indicates that 4-chloro-2-(1-methylpropyl)phenol, also known as chlorothymol, exhibits significantly greater potency against MRSA with a MIC of 32 µg/mL compared to its parent compound, thymol, and other related phenols like carvacrol, which have MICs of 512 µg/mL or higher.[2]

  • Anti-Biofilm Activity: Beyond its bactericidal effects, 4-chloro-2-(1-methylpropyl)phenol has been shown to inhibit biofilm formation by MRSA and even has efficacy against mature biofilms.[2][3][4] This is a crucial attribute as biofilms are notoriously resistant to conventional antimicrobial treatments.

  • Broad-Spectrum Potential: While detailed MIC values for a wide range of organisms are not available in the provided search results, the effectiveness of chloroxylenol against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa, K. pneumoniae, E. coli) bacteria suggests that chlorinated phenols possess broad-spectrum activity.[5]

Understanding the Mechanism of Action

The antimicrobial activity of phenolic compounds is attributed to a cascade of events that ultimately lead to cell death. The hydrophobicity of these molecules allows them to disrupt the lipid bilayer of the bacterial cell membrane, increasing its permeability.[6] This disruption leads to the leakage of intracellular components and a decrease in the pH gradient across the membrane, which in turn inhibits ATP synthesis.[6]

cluster_0 Microbial Cell Cell_Membrane Cell Membrane (Lipid Bilayer) Cytoplasm Cytoplasm Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Disruption Chlorophenol Chlorophenol Chlorophenol->Cell_Membrane Targets Leakage Leakage of Intracellular Components Disruption->Leakage ATP_Inhibition Inhibition of ATP Synthesis Disruption->ATP_Inhibition Cell_Death Cell Death Leakage->Cell_Death ATP_Inhibition->Cell_Death

Caption: General mechanism of antimicrobial action for chlorophenols.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and validity of antimicrobial efficacy studies, standardized protocols must be followed. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for these tests.[7] Below are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Materials:

  • Test compound (e.g., 4-chloro-2-(1-methylpropyl)phenol)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[9]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)[10]

  • Positive control (a known effective antibiotic)

  • Negative control (vehicle solvent)

  • Growth control (broth and inoculum only)

  • Sterility control (broth only)

Procedure:

  • Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform two-fold serial dilutions of the compound in MHB directly in the 96-well plate.

  • Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.[10] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions, positive control, and growth control. Do not add inoculum to the sterility control wells.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[10]

  • Result Interpretation: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. The addition of a viability indicator like resazurin can aid in this determination.[10]

Start Start Serial_Dilution Prepare Serial Dilutions of Test Compound in 96-Well Plate Start->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Serial_Dilution->Inoculum_Prep Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Incubation Incubate Plate (37°C, 18-24h) Inoculation->Incubation Read_Results Determine MIC (Lowest Concentration with No Visible Growth) Incubation->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination using broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate these aliquots onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the test compound that results in a significant reduction (typically ≥99.9%) in bacterial viability compared to the initial inoculum.

Conclusion

The available data strongly suggests that 4-chloro-2-(1-methylpropyl)phenol is a highly effective antimicrobial agent, particularly against the clinically significant pathogen MRSA. Its efficacy surpasses that of its parent compound, thymol, and other related phenols. The chlorination of the phenol ring appears to be a key factor in enhancing its antimicrobial and anti-biofilm properties. For researchers and drug development professionals, 4-chloro-2-(1-methylpropyl)phenol represents a promising lead compound for the development of new anti-MRSA therapeutics.[2][3][4] Further comprehensive studies comparing its efficacy against a wider range of microorganisms alongside other chlorophenols are warranted to fully elucidate its antimicrobial spectrum and potential applications.

References

  • Kim, B. C., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 32(6), 730-739. [Link]

  • Rutala, W. A., & Weber, D. J. (2001). INFECTION CONTROL: Comparison of Commonly Used Surface Disinfectants. Infection Control Today. [Link]

  • Al-Bayati, F. A. (2019). Antimicrobial Agents: Antibacterial Agents, Anti-biofilm Agents, Antibacterial Natural Compounds, and Antibacterial Chemicals. In IntechOpen. [Link]

  • Golus, J., et al. (2016). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Frontiers in Microbiology, 7, 1838. [Link]

  • Queiroz, G. B., et al. (2020). Comparison of disinfectant agents and possible application against covid-19. are disinfectants really effective? International Journal of Development Research, 10(12), 42590-42595. [Link]

  • Xie, Y., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 2243. [Link]

  • Kim, B. C., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 32(6), 1-10. [Link]

  • Kim, B. C., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Ewha Womans University. [Link]

  • Ajanaobionye, A. S., et al. (2022). Comparative Study of Disinfectants and Conventional Antibiotics Efficacy on Selected ESKAPE Pathogens. International Journal of Pathogen Research, 11(1-2), 23-30. [Link]

  • Basheer, M. M., et al. (2006). An investigation of chlorophenol proton affinities and their influence on the biological activity of microorganisms. The Journal of Physical Chemistry A, 110(5), 2021-2026. [Link]

  • U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria For Chlorinated Phenols. [Link]

  • World Health Organization. (1989). Chlorophenols (EHC 93, 1989). [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Simunovic, N., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Diagnostics, 12(11), 2735. [Link]

  • National Health and Medical Research Council. (2011). Australian Drinking Water Guidelines: Chlorophenols. [Link]

Sources

Comparative

ICH Q2(R2) Method Validation Guide for the Analytical Detection of Phenol, 4-chloro-2-(1-methylpropyl)-

Executive Summary The robust detection and quantification of trace impurities and biocidal residues are critical components of pharmaceutical quality assurance. Phenol, 4-chloro-2-(1-methylpropyl)- (also known as 4-chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust detection and quantification of trace impurities and biocidal residues are critical components of pharmaceutical quality assurance. Phenol, 4-chloro-2-(1-methylpropyl)- (also known as 4-chloro-2-sec-butylphenol, CAS 52184-12-0) is a halogenated phenolic compound whose structural properties present unique analytical challenges.

This guide objectively compares the performance of various analytical modalities for detecting this specific analyte and outlines a comprehensive, self-validating experimental protocol grounded in the latest [1] and [2] guidelines.

Analyte Profiling & Modality Comparison

The molecular structure of Phenol, 4-chloro-2-(1-methylpropyl)- (C₁₀H₁₃ClO) dictates its analytical behavior [3].

  • Mechanistic Challenge: The bulky sec-butyl group at the ortho position creates significant steric hindrance, which can impede the efficiency of derivatization reactions (e.g., silylation) required for traditional Gas Chromatography (GC).

  • Mechanistic Advantage: The electron-withdrawing chlorine atom at the para position increases the acidity of the phenolic hydroxyl group. This structural feature makes the molecule highly susceptible to deprotonation, yielding a stable [M-H]⁻ ion (m/z 183 for the ³⁵Cl isotope) that is ideal for Negative Electrospray Ionization (ESI-) in LC-MS/MS.

Table 1: Performance Comparison of Analytical Modalities for 4-chloro-2-sec-butylphenol
Analytical ModalitySensitivity (LOD)Specificity & Isomer ResolutionMatrix Effect SusceptibilityDerivatization Required?Overall Suitability
HPLC-UV ~1.0 - 5.0 µg/mLLow (High risk of co-elution)High (Background noise)NoPoor
GC-MS ~10 - 50 ng/mLHighMediumYes (Due to active -OH group)Moderate
LC-MS/MS (ESI-) ~0.1 - 1.0 ng/mL Very High (MRM transitions) Medium (Ion suppression)No Optimal

ICH Q2(R2) Validation Framework: The Causality of Compliance

The recent implementation of ICH Q2(R2) shifts analytical validation from a static checklist to a dynamic lifecycle approach, heavily integrated with the Quality by Design (QbD) principles of ICH Q14.

Q2R2_Lifecycle N1 ICH Q14 Method Design N2 Risk Assessment & ATP N1->N2 N3 ICH Q2(R2) Validation N2->N3 N4 Lifecycle Monitoring N3->N4

Figure 1: The integrated analytical lifecycle workflow combining ICH Q14 development and ICH Q2(R2) validation.

To validate the LC-MS/MS method for 4-chloro-2-sec-butylphenol, the following parameters must be mechanistically proven:

  • Specificity/Selectivity: We must prove that the MS/MS detector can discriminate our target analyte from closely related isomers (e.g., 4-chloro-3-sec-butylphenol). This is achieved by establishing a unique retention time via UHPLC and monitoring specific Multiple Reaction Monitoring (MRM) transitions.

  • Reportable Range & Linearity: Under Q2(R2), the range must be justified by the Analytical Target Profile (ATP). For trace impurities, the range typically spans from the Limit of Quantitation (LOQ) to 120% of the specification limit. Linearity is evaluated not just by R2>0.99 , but by the random distribution of residuals.

  • Accuracy (Recovery): Because ESI- is susceptible to matrix-induced ion suppression, accuracy must be evaluated via spike-recovery experiments at three distinct concentration levels (e.g., 50%, 100%, 150%).

  • LOD/LOQ Determination: Q2(R2) strongly recommends calculating the LOQ based on the standard deviation of the response and the slope of the calibration curve ( LOQ=10σ/S ), rather than relying on subjective visual signal-to-noise ratios.

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It utilizes Isotope Dilution Mass Spectrometry (IDMS) and strict Quality Control (QC) bracketing to automatically correct for extraction losses and flag instrument drift.

Phase 1: Sample Preparation & Isotope Dilution

Causality: Liquid-Liquid Extraction (LLE) isolates the lipophilic chlorophenol from aqueous matrices. The addition of an isotopically labeled internal standard (ISTD) prior to extraction ensures that any physical loss or matrix suppression is mathematically negated during quantification.

  • Aliquot 1.0 mL of the sample matrix into a clean centrifuge tube.

  • Spike the sample with 10 µL of a ¹³C₆-labeled phenol internal standard solution (100 ng/mL).

  • Add 2.0 mL of Methyl tert-butyl ether (MTBE) and vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes to achieve phase separation.

  • Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 1.0 mL of Initial Mobile Phase (Water/Acetonitrile, 80:20 v/v) and transfer to an autosampler vial.

Phase 2: System Suitability Testing (SST)

Causality: Proves instrument readiness before any actual samples are consumed.

  • Inject the 100% target concentration standard six times consecutively.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the analyte peak area must be ≤2.0% . The tailing factor must be ≤1.5 .

Phase 3: UHPLC-MS/MS Acquisition

Causality: Gradient elution ensures sharp peak shapes, while MRM provides absolute structural confirmation.

  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in LC-MS grade Water.

    • B: LC-MS grade Acetonitrile.

  • Gradient: 20% B to 90% B over 4 minutes, hold for 1 minute, re-equilibrate for 2 minutes.

  • MS Parameters (ESI-):

    • Capillary Voltage: -2.5 kV.

    • Precursor Ion: m/z 183.0 (³⁵Cl isotope of [M-H]⁻).

    • Product Ion (Quantifier): m/z 147.0 (Loss of HCl).

    • Product Ion (Qualifier): m/z 118.0.

Phase 4: QC Bracketing

Causality: Ensures ongoing validity of the analytical run.

  • Inject a mid-level QC sample after every 10 unknown samples.

  • Acceptance Criteria: The calculated concentration of the QC sample must fall within ±10% of its nominal value. If a QC fails, all samples bracketed by that QC are invalidated and must be re-run.

LCMS_Workflow S1 1. Sample Prep & ISTD Spiking (Self-Validating Recovery) S2 2. UHPLC C18 Separation (Isomer Resolution) S1->S2 S3 3. ESI(-) Ionization ([M-H]- m/z 183) S2->S3 S4 4. MRM Quantification (Matrix Interference Check) S3->S4

Figure 2: Step-by-step LC-MS/MS experimental workflow for the detection of 4-chloro-2-sec-butylphenol.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[Link]

  • U.S. Food and Drug Administration (FDA). "Q14 Analytical Procedure Development."[Link]

Safety & Regulatory Compliance

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